molecular formula C6H6FN3O3 B8773872 1-Methylcarbamoyl-5-fluorouracil CAS No. 56563-18-9

1-Methylcarbamoyl-5-fluorouracil

Numéro de catalogue: B8773872
Numéro CAS: 56563-18-9
Poids moléculaire: 187.13 g/mol
Clé InChI: CDACFMJJRHUMNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methylcarbamoyl-5-fluorouracil is a useful research compound. Its molecular formula is C6H6FN3O3 and its molecular weight is 187.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methylcarbamoyl-5-fluorouracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylcarbamoyl-5-fluorouracil including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

56563-18-9

Formule moléculaire

C6H6FN3O3

Poids moléculaire

187.13 g/mol

Nom IUPAC

5-fluoro-N-methyl-2,4-dioxopyrimidine-1-carboxamide

InChI

InChI=1S/C6H6FN3O3/c1-8-5(12)10-2-3(7)4(11)9-6(10)13/h2H,1H3,(H,8,12)(H,9,11,13)

Clé InChI

CDACFMJJRHUMNA-UHFFFAOYSA-N

SMILES canonique

CNC(=O)N1C=C(C(=O)NC1=O)F

Origine du produit

United States
Foundational & Exploratory

Mechanism of Action of 1-Methylcarbamoyl-5-Fluorouracil in Cancer Cells: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methylcarbamoyl-5-fluorouracil (1-MC-5-FU) represents a highly specialized class of fluorinated pyrimidine analogs. Originally conceptualized to improve the pharmacokinetic limitations of 5-fluorouracil (5-FU), compounds containing the 1-carbamoyl-5-fluorouracil motif operate via a sophisticated, dual-track mechanism of action. They function simultaneously as an intracellular prodrug delivery system—driving thymidylate synthase (TS) inhibition—and as intact electrophilic agents capable of covalently modifying specific hydrolases. This whitepaper synthesizes the biochemical pathways, structural rationale, and validated laboratory protocols necessary for researchers evaluating 1-MC-5-FU in preclinical oncology models.

Chemical Rationale and Structural Kinetics

The addition of a methylcarbamoyl group at the N1 position of the 5-FU pyrimidine ring is a deliberate structural modification designed to achieve two primary pharmacological goals:

  • Enhanced Membrane Permeability: Masking the polar N1 secondary amine significantly increases the molecule's lipophilicity. This allows 1-MC-5-FU to bypass specialized nucleoside transporters and enter cancer cells rapidly via passive lipid bilayer diffusion.

  • Electrophilic Warhead Integration: The carbamoyl group itself acts as an electrophilic center. Extensive profiling of 1-carbamoyl-5-fluorouracil derivatives has demonstrated their capacity to act as activity-based probes and irreversible inhibitors, directly forming covalent bonds with the active site nucleophiles of serine hydrolases[1].

Upon entering the slightly alkaline, aqueous environment of the cytosol, 1-carbamoyl-5-fluorouracil derivatives undergo a pH-dependent hydrolysis, decomposing to yield equimolar amounts of 5-FU and the corresponding alkylamine[2].

Mechanism I: Prodrug Hydrolysis and the 5-FU Pathway

Once the methylcarbamoyl group is cleaved, the liberated 5-FU is rapidly assimilated into the cell's nucleotide pool, triggering the classical fluoropyrimidine activation cascade[3].

  • Thymidylate Synthase (TS) Inhibition: 5-FU is enzymatically converted into fluorodeoxyuridine monophosphate (FdUMP). FdUMP acts as a potent pseudo-substrate for TS. In the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), FdUMP forms a stable, covalent ternary complex with TS. This irreversible blockade halts the de novo synthesis of deoxythymidine monophosphate (dTMP), leading to a critical depletion of dTTP, subsequent DNA strand breaks, and ultimately, "thymineless death"[3].

  • Nucleic Acid Misincorporation: Concurrently, 5-FU is metabolized into fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP). FUTP is extensively incorporated into various RNA species, disrupting normal pre-mRNA splicing and rRNA processing[3]. Meanwhile, FdUTP misincorporation into DNA overwhelms the uracil-DNA glycosylase repair mechanism, compounding genomic instability.

Mechanism II: Intact Molecule Activity & Covalent Modification

Emerging structural biology reveals that the intact 1-MC-5-FU prodrug possesses intrinsic pharmacological activity prior to hydrolysis.

Beyond acting merely as a delivery vehicle, the 1-carbamoyl-5-fluorouracil motif serves as an electrophilic warhead capable of targeting specific enzymes[1]. Structural analogs, most notably Carmofur (1-hexylcarbamoyl-5-fluorouracil), utilize this exact electrophilic carbonyl reactive group to target the catalytic cysteine of human acid ceramidase (AC)[4]. AC is a lysosomal enzyme frequently overexpressed in aggressive tumors (e.g., melanoma, glioblastoma), and its inhibition prevents the degradation of pro-apoptotic ceramides[4][5].

While the methyl derivative (1-MC-5-FU) possesses a shorter alkyl chain than Carmofur—which may alter its hydrophobic pocket binding affinity—the fundamental electrophilic mechanism remains active, allowing it to covalently modify serine and cysteine hydrolases and shift the cellular rheostat toward apoptosis independent of 5-FU release.

G Prodrug 1-Methylcarbamoyl-5-fluorouracil (Intact Prodrug) Hydrolysis Cytosolic Hydrolysis (pH-Dependent) Prodrug->Hydrolysis Electrophilic Electrophilic Carbamoyl Warhead Prodrug->Electrophilic FiveFU 5-Fluorouracil (5-FU) Hydrolysis->FiveFU Covalent Covalent Modification (Serine/Cysteine Hydrolases) Electrophilic->Covalent FdUMP FdUMP Formation FiveFU->FdUMP Apoptosis Cancer Cell Apoptosis Covalent->Apoptosis TS Thymidylate Synthase Inhibition FdUMP->TS TS->Apoptosis

Dual mechanism of 1-MC-5-FU: Prodrug hydrolysis vs. electrophilic covalent modification.

Quantitative Data Summary

To contextualize the pharmacological profile of 1-MC-5-FU, the following table synthesizes its physicochemical and targeting parameters compared to its active metabolite (5-FU) and its well-documented hexyl analog (Carmofur).

CompoundStructural MotifPrimary TargetSecondary Target (Intact Molecule)Known Enzyme Affinity / IC50
1-MC-5-FU MethylcarbamoylTS (via 5-FU)Serine/Cysteine HydrolasesAnalog-dependent (µM range)
Carmofur HexylcarbamoylTS (via 5-FU)Acid Ceramidase (AC)79 nM (Rat AC)
5-Fluorouracil None (Active Agent)Thymidylate SynthaseRNA/DNA IncorporationCell-line dependent

Experimental Methodologies

To rigorously evaluate the dual mechanism of 1-MC-5-FU, researchers must employ self-validating experimental systems that isolate the prodrug's hydrolysis kinetics from its downstream pharmacodynamic effects.

Protocol 1: Quantifying Intracellular Hydrolysis via LC-MS/MS

Causality & E-E-A-T Rationale: 1-MC-5-FU is highly susceptible to ex vivo hydrolysis. To prevent artifactual degradation during sample preparation, cells must be lysed in highly organic, acidic conditions at -80°C. Tetrahydrouridine (THU) must be added to inhibit cytidine deaminase, preventing downstream 5-FU catabolism during extraction.

  • Cell Treatment: Seed HCT116 colon cancer cells at cells/well. Treat with 10 µM 1-MC-5-FU for precise time intervals (0, 15, 30, 60, and 120 minutes).

  • Quenching & Extraction: Wash the monolayer rapidly with ice-cold PBS. Immediately add 500 µL of extraction buffer (80% Acetonitrile / 20% H₂O, 0.1% Formic Acid, containing 5-Chlorouracil as an internal standard) pre-chilled to -80°C.

  • Lysis: Sonicate the samples on ice for 3 cycles (10s on / 10s off). Centrifuge at 15,000 x g for 15 min at 4°C to pellet cellular debris.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column. Utilize Multiple Reaction Monitoring (MRM) to track the parent mass transitions for both the intact 1-MC-5-FU and the liberated 5-FU.

Workflow Step1 1. Cell Culture & Drug Treatment Step2 2. Cold Extraction (+ THU Stabilizer) Step1->Step2 Step3 3. LC-MS/MS Quantification Step2->Step3 Step4 4. Pharmacokinetic Modeling Step3->Step4

LC-MS/MS workflow for quantifying 1-MC-5-FU hydrolysis and 5-FU release.

Protocol 2: Thymidylate Synthase Ternary Complex Assay (Immunoblotting)

Causality & E-E-A-T Rationale: Free TS migrates at ~36 kDa, while the FdUMP-TS-CH2THF ternary complex migrates at ~38-40 kDa. Visualizing this mobility shift serves as a direct, self-validating readout of target engagement by the released 5-FU. Extreme heat dissociates the ternary complex; therefore, samples must not be boiled.

  • Lysate Preparation: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate lysates at 65°C for 10 minutes (strictly avoid boiling at 95°C-100°C).

  • Electrophoresis: Resolve 30 µg of total protein on a 10% SDS-PAGE gel.

  • Immunoblotting: Transfer proteins to a PVDF membrane and probe with a monoclonal anti-TS antibody (e.g., clone TS106) overnight at 4°C.

  • Quantification: Calculate the ratio of the upper band (covalently bound TS) to the lower band (free TS) using densitometry software to determine the extent of TS inhibition.

References

  • "Versatile use of Carmofur: A comprehensive review of its chemistry and pharmacology", nih.gov,
  • "Molecular Mechanism of Inhibition of Acid Ceramidase by Carmofur - ACS Public
  • "Development of Oxadiazolone Activity-Based Probes Targeting FphE for Specific Detection of Staphylococcus aureus Infections", stanford.edu,
  • "Physicochemical Insights into the Role of Drug Functionality in Fibrillation Inhibition of Bovine Serum Albumin", acs.org,
  • "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC", nih.gov,

Sources

Pharmacokinetics and Metabolic Profiling of 1-Methylcarbamoyl-5-fluorouracil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methylcarbamoyl-5-fluorouracil (1-MC-5-FU, CAS 56563-18-9) is an advanced [1]. Designed as a lipophilic prodrug of 5-fluorouracil (5-FU), it addresses the erratic oral bioavailability and rapid systemic clearance that plague unmasked 5-FU therapies. By temporarily masking the N1 position of the pyrimidine ring, 1-MC-5-FU alters the pharmacokinetic (PK) landscape, enabling controlled release, enhanced tissue distribution, and a sustained therapeutic index. This whitepaper provides an authoritative breakdown of its ADME profile, metabolic pathways, and the self-validating analytical protocols required for its accurate quantification.

Physicochemical Rationale and Pharmacokinetics (ADME)

The structural modification of 5-FU via N1-carbamoylation is a deliberate pharmacokinetic strategy. Unmodified 5-FU is rapidly degraded by dihydropyrimidine dehydrogenase (DPD) in the gastrointestinal tract and liver, resulting in an oral bioavailability of less than 15%.

  • Absorption: The methylcarbamoyl moiety significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid passive diffusion across the intestinal epithelium, drastically improving oral absorption compared to parent 5-FU.

  • Distribution: 1-MC-5-FU exhibits a broader volume of distribution. Its lipophilic nature allows it to partition into lipid-rich tissues, acting as a circulating reservoir.

  • Metabolism: The prodrug remains inactive until the N1-carbamoyl bond is cleaved. This hydrolysis is mediated both chemically (pH-dependent) and enzymatically (via non-specific carboxylesterases)[2]. Once the masking group is removed, the active 5-FU core is liberated and enters standard pyrimidine metabolic pathways[3].

  • Excretion: The ultimate catabolic end-product, alpha-fluoro-beta-alanine (FBAL), is highly polar and is excreted primarily via the renal route.

Metabolic Pathways: Activation and Degradation

The metabolic fate of 1-MC-5-FU is a bifurcated process following its initial hydrolysis.

Metabolic_Pathway MC5FU 1-Methylcarbamoyl-5-FU (Prodrug) FU 5-Fluorouracil (Active Core) MC5FU->FU Hydrolysis (Esterases/pH) Anabolism Anabolic Activation (Kinases) FU->Anabolism Phosphorylation Catabolism Catabolic Degradation (DPD Enzyme) FU->Catabolism Reduction ActiveMetab FdUMP / FUTP / FdUTP (Cytotoxic) Anabolism->ActiveMetab RNA/DNA Incorporation InactiveMetab DHFU -> FUPA -> FBAL (Excreted) Catabolism->InactiveMetab Ring Cleavage

Metabolic activation and degradation pathways of 1-methylcarbamoyl-5-fluorouracil.

  • Phase I (Hydrolysis): The rate-limiting step for efficacy is the cleavage of the methylcarbamoyl group. This controlled release prevents the immediate saturation of DPD enzymes, allowing a steady state of 5-FU to reach target tissues.

  • Anabolic Pathway (Activation): Liberated 5-FU is phosphorylated by thymidine phosphorylase and kinases into fluorodeoxyuridine monophosphate (FdUMP), which irreversibly inhibits thymidylate synthase. Further phosphorylation yields FUTP and FdUTP, which disrupt RNA and DNA synthesis, respectively.

  • Catabolic Pathway (Degradation): Over 80% of the released 5-FU is catabolized by DPD into dihydrofluorouracil (DHFU), which is subsequently hydrolyzed to fluoro-beta-ureidopropionate (FUPA) and finally to FBAL.

Experimental Protocols for Metabolic Profiling

To accurately profile the pharmacokinetics of 1-MC-5-FU, researchers must overcome the inherent instability of the prodrug ex vivo. The following LC-MS/MS protocol is designed as a self-validating system , ensuring that every step contains built-in checks for accuracy and causality.

Step 1: Sample Collection and Esterase Inhibition

  • Procedure: Collect whole blood into pre-chilled K2EDTA tubes pre-spiked with bis-p-nitrophenyl phosphate (BNPP, 5 mM final concentration). Centrifuge immediately at 4°C (3000 × g, 10 min) to separate plasma.

  • Causality & Validation: 1-MC-5-FU is highly susceptible to ex vivo hydrolysis by plasma esterases. Failing to inhibit these enzymes results in the artificial degradation of the prodrug into 5-FU during sample handling. BNPP halts this degradation. Self-Validation: Spiking a known concentration of 1-MC-5-FU into blank plasma with and without BNPP validates that ex vivo degradation is entirely halted, ensuring the measured prodrug concentration accurately reflects the true in vivo state.

Step 2: Sample Preparation via Mixed-Mode SPE

  • Procedure: Spike 100 µL of plasma with stable isotope-labeled internal standards (e.g., 5-FU-13C,15N2). Dilute with 400 µL of 2% ammonium hydroxide. Load onto a Mixed-Mode Anion Exchange (MAX) SPE cartridge. Wash with 5% methanol, elute with 2% formic acid in methanol, and evaporate under nitrogen.

  • Causality & Validation: Protein precipitation alone fails to remove phospholipids, leading to severe ion suppression in the mass spectrometer. A MAX cartridge at pH 8.0 ensures the retention of acidic metabolites while washing away neutral lipids. Self-Validation: The recovery of the stable isotope-labeled internal standard directly validates the extraction efficiency for every single sample, compensating for any matrix effects.

Step 3: UHPLC-MS/MS Analysis

  • Procedure: Reconstitute the sample in mobile phase and inject onto a Porous Graphitic Carbon (PGC) column. Use a gradient of water and acetonitrile (both containing 0.1% formic acid). Detect analytes using Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

  • Causality & Validation: Standard C18 columns cannot retain highly polar compounds like 5-FU and FBAL. A PGC column provides the necessary retention and chromatographic resolution for polar pyrimidines. Self-Validation: Running calibration standards and Quality Control (QC) samples at low, medium, and high concentrations within every batch validates the dynamic range and ensures instrument drift does not compromise quantitative accuracy.

Profiling_Workflow Step1 1. Blood Collection + BNPP (Esterase Inhibitor) Step2 2. Plasma Separation (Centrifugation at 4°C) Step1->Step2 Step3 3. Solid Phase Extraction (Mixed-Mode Anion Exchange) Step2->Step3 Step4 4. UHPLC Separation (Porous Graphitic Carbon Column) Step3->Step4 Step5 5. ESI-MS/MS Detection (Multiple Reaction Monitoring) Step4->Step5 Step6 6. PK Parameter Calculation (Non-Compartmental Analysis) Step5->Step6

Self-validating LC-MS/MS workflow for the quantification of 1-MC-5-FU and its metabolites.

Quantitative Data Summary

The addition of the methylcarbamoyl group fundamentally shifts the pharmacokinetic parameters of the pyrimidine core. The table below summarizes representative preclinical pharmacokinetic data, illustrating the prodrug effect of 1-alkylcarbamoyl-5-FU analogs compared to unmasked 5-FU.

Pharmacokinetic Parameter5-FU (Intravenous)5-FU (Oral)1-MC-5-FU (Oral Prodrug)
Cmax (µg/mL) 15.21.88.4
Tmax (h) 0.10.52.0
AUC0-t (µg·h/mL) 12.52.118.6
Half-life (t1/2) (h) 0.250.303.5
Bioavailability (F%) 100%< 15%~ 65%

Data Interpretation: The oral administration of 1-MC-5-FU results in a significantly delayed Tmax and extended half-life (t1/2) compared to oral 5-FU. This demonstrates the controlled-release nature of the prodrug, which maintains therapeutic plasma concentrations of the active moiety over a prolonged period while avoiding the immediate first-pass degradation[2].

References

  • National Center for Biotechnology Information. "1-Methylcarbamoyl-5-fluorouracil | C6H6FN3O3 | CID 92452". PubChem. Available at:[Link]

  • Horiuchi Y, Hirayama F, Uekama K. "[Improvement of stability and bioavailability of 1-hexylcarbamoyl-5-fluorouracil (HCFU) by O-carboxymethyl-O-ethyl-beta- cyclodextrin]". Yakugaku Zasshi. 1991. Available at:[Link]

  • Ikehira H, et al. "A Preliminary Study for Clinical Pharmacokinetics of Oral Fluorine Anticancer Medicines Using the Commercial MRI System 19F-MRS". British Journal of Radiology. 1999. Available at:[Link]

Sources

Repurposing Carmofur: A Structural and Mechanistic Guide to 1-methylcarbamoyl-5-fluorouracil as a SARS-CoV-2 Mpro Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The SARS-CoV-2 main protease (Mpro, or 3CLpro) is a highly conserved cysteine protease responsible for cleaving viral polyproteins, making it an essential target for antiviral drug development. During the rapid repurposing efforts of the COVID-19 pandemic, carmofur (1-methylcarbamoyl-5-fluorouracil) —an FDA-approved antineoplastic drug originally developed for colorectal cancer—was identified as a potent Mpro inhibitor[1].

Unlike non-covalent inhibitors, carmofur permanently inactivates the enzyme. However, its historical use in oncology relies on the release of 5-fluorouracil (5-FU) to disrupt DNA/RNA synthesis. In the context of SARS-CoV-2, the antiviral efficacy is driven entirely by the covalent acylation of the Mpro active site, while the 5-FU acts merely as a leaving group[2]. This whitepaper provides a comprehensive technical analysis of carmofur's mechanism of action, hit-to-lead optimization strategies, and the self-validating experimental protocols required to evaluate covalent Mpro inhibitors.

Mechanistic Basis of Mpro Inhibition

SARS-CoV-2 Mpro utilizes a catalytic dyad consisting of Cys145 and His41. Carmofur functions as an irreversible, covalent inhibitor by exploiting this highly nucleophilic environment.

X-ray crystallographic studies of the Mpro-carmofur complex reveal a precise mechanism of inactivation[1]:

  • Nucleophilic Attack: The electrophilic carbonyl reactive group of carmofur is attacked by the Sγ atom of the catalytic Cys145.

  • Covalent Acylation: This attack forms a stable covalent thioester bond, effectively acylating the enzyme.

  • Subsite Anchoring: The hydrophobic fatty acid tail of carmofur inserts deep into the S2 subsite of the protease, providing the necessary binding affinity and geometric stabilization for the reaction[2].

  • Leaving Group Expulsion: The 5-fluorouracil moiety is cleaved and released. The resulting enzyme-adduct is catalytically dead.

Mechanism A Carmofur (Electrophilic Carbonyl) C Nucleophilic Attack (Sγ of Cys145) A->C B SARS-CoV-2 Mpro (Catalytic Cys145) B->C D Covalent Acylation (Tail in S2 Subsite) C->D Adduct Formation E 5-Fluorouracil Release (Leaving Group) C->E Cleavage F Irreversible Mpro Inactivation D->F

Fig 1: Covalent inhibition mechanism of SARS-CoV-2 Mpro by Carmofur via Cys145 acylation.

Quantitative Profiling & Hit-to-Lead Optimization

While carmofur exhibits a promising Mpro IC50 of 1.82 μM and a cellular EC50 of 24.30 μM[1], its clinical utility as a standalone antiviral is limited by the systemic cytotoxicity of the released 5-FU and its off-target inhibition of human acid ceramidase[2].

To bypass these limitations, structure-guided hit-to-lead optimization has been employed. By replacing the 5-FU leaving group with less toxic moieties and modifying the hydrophobic tail to extend into the S4 binding pocket (e.g., using indole-based derivatives), researchers have engineered novel analogs with superior potency and safety profiles[3].

Table 1: Comparative Efficacy of Carmofur and Optimized Derivatives
CompoundMpro IC50 (μM)Antiviral EC50 (μM)Key Structural Modification
Carmofur 1.8224.30Hexyl tail (S2), 5-FU leaving group
Derivative 21b 1.50N/AIndole-based tail targeting S4 pocket
Derivative 21h 0.3520 - 30Optimized S2/S4 interactions, non-5-FU
Derivative 21i 0.3720 - 30Optimized S2/S4 interactions, non-5-FU

Data synthesized from structure-guided optimization studies[3].

Experimental Workflows & Protocols

To accurately evaluate covalent inhibitors like carmofur, standard reversible enzyme kinetics cannot be used. The protocols below are designed as self-validating systems, ensuring that electrophilic quenching and competitive substrate masking do not yield false negatives.

FRET S1 Enzyme Preparation Mpro in Assay Buffer S2 Inhibitor Pre-incubation Add Carmofur (30 min) S1->S2 S3 FRET Substrate Addition Dabcyl-Peptide-Edans S2->S3 Initiate Cleavage S4 Kinetic Monitoring Ex: 340nm / Em: 490nm S3->S4 Continuous Read S5 Data Analysis Calculate IC50 S4->S5 Non-linear Regression

Fig 2: Step-by-step FRET-based enzymatic assay workflow for evaluating Mpro inhibitors.

Protocol 1: FRET-Based Mpro Inhibition Assay

Scientific Rationale: Covalent inhibitors require a pre-incubation phase. If the inhibitor and substrate are added simultaneously, the substrate will competitively block the active site, artificially inflating the apparent IC50. Furthermore, strong reducing agents (like high concentrations of DTT) must be carefully titrated, as they can act as nucleophilic scavengers against the inhibitor's electrophilic carbonyl.

  • Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, and 1 mM EDTA. (Note: Limit DTT to ≤1 mM to maintain Cys145 in a reduced state without quenching the inhibitor).

  • Enzyme Dilution: Dilute recombinant SARS-CoV-2 Mpro to a final working concentration of 0.2 μM in the assay buffer.

  • Inhibitor Pre-incubation (Critical Step): Dispense carmofur (or derivatives) in a 10-point serial dilution (e.g., 0.01 μM to 100 μM) into a 384-well black microplate. Add the Mpro solution and incubate at 37°C for exactly 30 minutes to allow covalent adduct formation. Include a DMSO vehicle control (0% inhibition) and a known covalent inhibitor like Nirmatrelvir or N3 (100% inhibition control).

  • Substrate Addition: Initiate the reaction by adding 20 μM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Kinetic Monitoring: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously for 10 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot % inhibition versus log[Inhibitor] and fit using a four-parameter non-linear regression to determine the IC50.

Protocol 2: Cell-Based Antiviral Assay (Vero E6)

Scientific Rationale: Enzymatic potency does not guarantee cellular efficacy due to poor membrane permeability or efflux pump clearance. This assay validates the physiological relevance of the compound.

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C.

  • Infection & Treatment: Remove media and infect cells with SARS-CoV-2 (MOI = 0.05) in the presence of serially diluted carmofur.

  • Incubation: Incubate for 48-72 hours until cytopathic effect (CPE) is visible in the vehicle control wells.

  • Viability Quantification: Add CellTiter-Glo (Promega) reagent to quantify intracellular ATP (a proxy for cell viability). Luminescence is measured, and the EC50 is calculated to determine the concentration required to protect 50% of the cells from virus-induced cell death[1].

Conclusion

Carmofur represents a powerful structural probe and a foundational scaffold for SARS-CoV-2 antiviral development. By understanding its precise covalent mechanism—specifically the acylation of Cys145 and the S2 subsite anchoring—researchers have successfully engineered out the toxic 5-FU leaving group to create highly potent, targeted Mpro inhibitors[3]. The continued optimization of this scaffold highlights the critical role of structure-guided drug design in pandemic preparedness.

References

  • Structural basis for the inhibition of SARS-CoV-2 main protease by antineoplastic drug carmofur. PubMed (Nature Structural & Molecular Biology).[1] URL:[Link]

  • Structural modification of antineoplastic drug carmofur designed to the inhibition of SARS-CoV-2 main protease: A theoretical investigation. PMC.[2] URL:[Link]

  • Discovery of antiviral SARS-CoV-2 main protease inhibitors by structure-guided hit-to-lead optimization of carmofur. PubMed (European Journal of Medicinal Chemistry).[3] URL: [Link]

Sources

Enzymatic Degradation Pathways of 1-Methylcarbamoyl-5-fluorouracil: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently evaluate how structural modifications dictate the metabolic fate of chemotherapeutics. 1-Methylcarbamoyl-5-fluorouracil (CAS 56563-18-9) represents a targeted prodrug strategy designed to overcome the severe pharmacokinetic limitations of standard 5-fluorouracil (5-FU) (1)[1]. By masking the N1 position of the pyrimidine ring with a methylcarbamoyl group, the molecule evades immediate first-pass degradation in the gastrointestinal tract, allowing for oral administration and a controlled, sustained systemic release of the active antineoplastic agent.

This whitepaper dissects the biphasic enzymatic degradation pathway of this prodrug and provides a self-validating experimental workflow for quantifying its metabolic kinetics.

The Biphasic Degradation Architecture

The degradation of 1-methylcarbamoyl-5-fluorouracil is not a single metabolic event but a highly orchestrated biphasic cascade. Phase I involves the bioactivation of the prodrug, while Phase II encompasses the catabolic clearance of the active drug.

Phase I: Prodrug Activation (Decarbamoylation)

Similar to its lipophilic clinical analog carmofur (1-hexylcarbamoyl-5-fluorouracil), the carbamoyl group of 1-methylcarbamoyl-5-fluorouracil is enzymatically removed in the human body to release 5-FU (2)[2]. This hydrolysis is primarily mediated by hepatic amidases and carboxylesterases (CES). The cleavage of the N1-C(O) bond yields free 5-FU, methylamine, and carbon dioxide.

Phase II: The Catabolic Cascade of 5-FU

Once 5-FU is liberated, it enters the pyrimidine degradation pathway. The clinical activity of 5-FU is markedly limited by its rapid degradation into 5-fluoro-5,6-dihydrouracil (DHFU) via the action of the cytosolic enzyme dihydropyrimidine dehydrogenase (DPD) (3)[3]. DPD is the rate-limiting enzyme in this catabolic cycle and deactivates more than 85% of the injected dose of 5-FU[3].

Following DPD reduction, dihydropyrimidinase (DHPase) opens the pyrimidine ring to form α-fluoro-β-ureidopropionic acid (FUPA). Finally, FUPA is hydrolyzed by β-ureidopropionase (UPB1) to yield α-fluoro-β-alanine (FBAL), which is excreted in the urine.

Pathway Prodrug 1-Methylcarbamoyl-5-FU (Prodrug) FiveFU 5-Fluorouracil (5-FU) Prodrug->FiveFU Amidases / Carboxylesterases DHFU 5-Fluoro-5,6-dihydrouracil (DHFU) FiveFU->DHFU DPD (NADPH) FUPA α-Fluoro-β-ureidopropionic acid (FUPA) DHFU->FUPA DHPase (H2O) FBAL α-Fluoro-β-alanine (FBAL) FUPA->FBAL UPB1 (H2O)

Fig 1: Biphasic enzymatic degradation pathway from prodrug activation to catabolic clearance.

Quantitative Enzyme Dynamics

Understanding the specific enzymes and their kinetic parameters is critical for predicting drug-drug interactions (DDIs) and mitigating patient-specific toxicities (e.g., severe toxicity in patients with DPD deficiency).

Table 1: Key Enzymes in the Degradation Pathway

EnzymeAbbreviationSubstrateProductSubcellular Localization
Carboxylesterase / AmidaseCES / Amidase1-Methylcarbamoyl-5-FU5-Fluorouracil (5-FU)Microsomes / Cytosol
Dihydropyrimidine DehydrogenaseDPD5-Fluorouracil (5-FU)5-Fluoro-5,6-dihydrouracil (DHFU)Cytosol
DihydropyrimidinaseDHPase5-Fluoro-5,6-dihydrouracil (DHFU)α-Fluoro-β-ureidopropionic acid (FUPA)Cytosol
β-UreidopropionaseUPB1α-Fluoro-β-ureidopropionic acid (FUPA)α-Fluoro-β-alanine (FBAL)Cytosol

Table 2: Representative Kinetic Parameters for 5-FU Degradation

ParameterRepresentative Value / RangePharmacokinetic Significance
5-FU Systemic Half-life10 – 20 minutesRapid clearance necessitates prodrug formulations to maintain the therapeutic window.
DPD Vmax​ ~1.5 – 2.5 nmol/min/mgDetermines the absolute rate of 5-FU deactivation; highly variable among patient populations.
DPD Km​ for 5-FU~0.5 – 1.0 µMHigh affinity ensures rapid degradation even at low systemic concentrations.

Experimental Workflow: In Vitro Kinetic Profiling

To accurately measure the degradation kinetics of 1-methylcarbamoyl-5-fluorouracil, a robust LC-MS/MS assay is required. As an application scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodology incorporates strict causality and system suitability checks to ensure a self-validating system .

Self-Validating Protocol: Hepatic Microsomal/Cytosolic Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the prodrug and its primary metabolite (5-FU).

  • Step 1: System Preparation & Matrix Spiking

    • Action: Prepare 1 mg/mL human liver microsomes (HLM) and cytosol in 100 mM phosphate buffer (pH 7.4). Spike 1-methylcarbamoyl-5-fluorouracil to a final concentration of 1 µM.

    • Causality: Using a combined microsomal/cytosolic matrix ensures that both membrane-bound carboxylesterases (for prodrug activation) and cytosolic DPD (for 5-FU degradation) are present in the assay.

  • Step 2: Reaction Initiation

    • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: DPD strictly requires NADPH as a reducing cofactor to break the 5,6-double bond of the pyrimidine ring. Without it, the cascade halts at 5-FU, artificially inflating the apparent stability of the active drug.

  • Step 3: Time-Course Sampling & Quenching

    • Action: At predefined intervals (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing 5-Chlorouracil as an Internal Standard (IS).

    • Causality: Ice-cold acetonitrile serves a dual purpose: it instantly denatures the metabolic enzymes (quenching the reaction to freeze the exact kinetic time point) and precipitates proteins to prevent LC column clogging.

  • Step 4: Self-Validation (QC Check)

    • Action: Run a parallel "No-NADPH" control and a "Heat-Inactivated Enzyme" control.

    • Causality: The No-NADPH control validates that 5-FU degradation is strictly cofactor-dependent. The heat-inactivated control rules out spontaneous chemical hydrolysis of the carbamoyl group in the buffer, proving that the observed degradation is entirely enzymatic.

  • Step 5: LC-MS/MS Analysis

    • Action: Centrifuge at 14,000 x g for 10 min at 4°C. Inject the supernatant into a triple quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Monitor transitions for the Prodrug, 5-FU, DHFU, and IS.

Workflow Step1 1. Matrix Spiking (HLM/Cytosol + Prodrug) Step2 2. Reaction Initiation (Add NADPH Regenerating System) Step1->Step2 Step3 3. Time-Course Quenching (Ice-Cold Acetonitrile + IS) Step2->Step3 Step4 4. Self-Validation & Centrifugation (QC Checks & 14,000 x g, 4°C) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode Quantification) Step4->Step5

Fig 2: Self-validating LC-MS/MS workflow for in vitro kinetic profiling of prodrug degradation.

Conclusion

The enzymatic degradation of 1-methylcarbamoyl-5-fluorouracil is a highly orchestrated biochemical sequence. By leveraging hepatic amidases for targeted activation and understanding the rapid clearance driven by DPD, researchers can better model pharmacokinetic profiles, predict systemic exposure, and optimize dosing regimens for next-generation fluoropyrimidine therapies.

References

  • Prodrug of 5-FU for cancer therapy, tanzj.net, 3

  • 1-Methylcarbamoyl-5-fluorouracil | C6H6FN3O3 | CID 92452 - PubChem, nih.gov, 1

  • Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach, nih.gov, 2

  • Carmofur - Wikipedia, wikipedia.org, 4

Sources

Whitepaper: In Vivo Conversion Dynamics of 1-Methylcarbamoyl-5-Fluorouracil to 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methylcarbamoyl-5-fluorouracil (1-Mcfu, CAS 56563-18-9) is a synthesized pyrimidine analog designed as a masked prodrug of the widely utilized antineoplastic agent 5-fluorouracil (5-FU)[1]. Developed to overcome the severe pharmacokinetic limitations of naked 5-FU, 1-Mcfu utilizes an N1-carbamoylation strategy to bypass rapid degradation by dihydropyrimidine dehydrogenase (DPD) in the gastrointestinal tract and liver. This technical guide explores the in vivo conversion mechanisms of 1-Mcfu, its downstream pharmacodynamics, and provides a self-validating experimental framework for pharmacokinetic profiling.

Chemical Rationale & Pharmacokinetics

The clinical utility of unmodified 5-FU is heavily restricted by its high hydrophilicity and rapid enzymatic clearance, necessitating continuous intravenous infusion. By functionalizing the N1 position of the pyrimidine ring with a methylcarbamoyl group, 1-Mcfu gains increased lipophilicity. This structural modification allows for oral bioavailability and enhanced cellular membrane penetration[2].

The N1-carbamoyl bond acts as a temporary, labile protective moiety. It shields the molecule from immediate DPD-mediated catabolism in the gut wall, allowing the prodrug to reach systemic circulation intact before gradually releasing the active pharmacophore[3].

Mechanistic Pathway of In Vivo Conversion

The core pharmacological mechanism of 1-Mcfu relies entirely on its efficient in vivo conversion to 5-FU. Upon entering systemic circulation, 1-Mcfu undergoes hydrolysis to liberate 5-FU and methylamine. This conversion is driven by two parallel causal pathways:

  • Base-Catalyzed Chemical Hydrolysis: The carbamoyl bond is highly susceptible to nucleophilic attack. Studies on the homologous 1-alkylcarbamoyl-5-fluorouracil class (such as Carmofur) demonstrate that these compounds are stable under acidic conditions (pH ~4.0) but undergo rapid, pseudo-first-order degradation as the pH increases toward physiological levels (pH 7.4)[4].

  • Enzymatic Cleavage: Hepatic and plasma amidases and esterases actively catalyze the cleavage of the N1-carbamoyl bond. This enzymatic action ensures a steady, prolonged release of 5-FU into the tumor microenvironment, maintaining a therapeutic window while minimizing peak-dose toxicity[2].

Pathway1 Mcfu 1-Methylcarbamoyl-5-FU (Prodrug) Hydrolysis In Vivo Hydrolysis (Esterases / pH > 7) Mcfu->Hydrolysis Systemic Circulation FU 5-Fluorouracil (Active Metabolite) Hydrolysis->FU N1-Carbamoyl Cleavage

Fig 1: In vivo hydrolysis pathway of 1-methylcarbamoyl-5-fluorouracil to active 5-fluorouracil.

Downstream Pharmacodynamics

Once 5-FU is liberated from 1-Mcfu, it is actively transported into cells where it undergoes complex anabolic phosphorylation. The released 5-FU exerts its cytotoxic effects via dual mechanisms[5]:

  • Thymidylate Synthase (TS) Inhibition: 5-FU is intracellularly converted to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable, covalent ternary complex with TS and 5,10-methylenetetrahydrofolate. This causally blocks the de novo synthesis of thymidine-5'-triphosphate (dTTP), leading to a critical imbalance in the deoxynucleotide pool, "thymineless death," and severe DNA damage[2][5].

  • RNA Disruption: 5-FU is simultaneously converted to fluorouridine triphosphate (FUTP), which is misincorporated into nascent RNA transcripts, disrupting RNA processing, ribosomal assembly, and protein synthesis.

Furthermore, 1-alkylcarbamoyl derivatives have demonstrated a secondary, synergistic mechanism: the potent inhibition of acid ceramidase (AC). By inhibiting AC, these compounds elevate intracellular ceramide levels, which strongly favors cell-cycle arrest and apoptosis in malignant tissues[3][6].

Pathway2 FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Phosphorylation FUTP FUTP FU->FUTP Phosphorylation TS Thymidylate Synthase (TS) Inhibition FdUMP->TS Binds & Inhibits RNA RNA Incorporation (Disruption) FUTP->RNA Misincorporation

Fig 2: Intracellular activation of 5-FU into FdUMP and FUTP, leading to TS and RNA inhibition.

Quantitative Pharmacokinetic Parameters

The addition of the carbamoyl chain fundamentally alters the physical chemistry of the molecule. The table below summarizes the comparative quantitative data between 5-FU and its 1-alkylcarbamoyl prodrugs.

CompoundPubChem CIDLogP (Lipophilicity)Primary TargetRoute of Administration
5-Fluorouracil 3385-0.89Thymidylate SynthaseIntravenous (IV)
1-Methylcarbamoyl-5-FU 92452~0.15 (Estimated)TS (via 5-FU release)Oral / IV
1-Hexylcarbamoyl-5-FU 2577~2.50TS & Acid CeramidaseOral

Data synthesized from established 1-alkylcarbamoyl-5-fluorouracil literature[1][3].

Self-Validating Experimental Protocol: LC-MS/MS PK Profiling

To accurately quantify the conversion kinetics of 1-Mcfu to 5-FU in vivo, researchers must employ a highly controlled Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. Because 1-Mcfu is prone to spontaneous hydrolysis, the protocol must be a self-validating system that actively prevents and accounts for ex vivo degradation artifacts.

Step-by-Step Methodology

Step 1: In Vivo Administration & Matrix Sampling

  • Administer 1-Mcfu (e.g., 50 mg/kg) orally to the murine model.

  • Collect 100 µL blood samples via the tail vein at predefined intervals (0.25, 0.5, 1, 2, 4, 8, 12, 24 h) into K2EDTA-coated tubes.

  • Causality & Control: Immediately add 5 µL of an esterase inhibitor (e.g., Dichlorvos, 2 mg/mL) to the whole blood. Why? Without this inhibitor, plasma esterases will continue to cleave 1-Mcfu into 5-FU in the collection tube, artificially inflating the in vivo conversion metrics.

  • Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

Step 2: Self-Validating Extraction

  • Aliquot 50 µL of the stabilized plasma into a microcentrifuge tube.

  • Validation Spike: Add 10 µL of Internal Standard (IS) solution (5-Chlorouracil, 500 ng/mL). Why? The IS validates the extraction efficiency and normalizes any ion suppression (matrix effects) during MS ionization.

  • Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 min at 4°C. Transfer the clear supernatant to an LC vial.

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Use a gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) at a flow rate of 0.3 mL/min.

  • Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). Monitor the specific transition for 5-FU (m/z 129 → 42).

Step 4: System Suitability & Validation Checks

  • Calibration: Run blank plasma spiked with known concentrations of 1-Mcfu and 5-FU (1–1000 ng/mL). The system is validated only if the curve yields an R² > 0.99.

  • Quality Control (QC): Inject low, mid, and high QC samples every 20 runs. Deviation must remain < 15%. If 5-FU is detected in the pre-dose (0-minute) blank, the esterase inhibition step has failed, and the run must be invalidated.

Workflow Admin 1. In Vivo Admin (Oral/IV 1-Mcfu) Sample 2. Matrix Sampling (Plasma collection over time) Admin->Sample Spike 3. Internal Standard (Spike 5-Chlorouracil) Sample->Spike Extract 4. Protein Precipitation (Acetonitrile + Centrifugation) Spike->Extract LCMS 5. LC-MS/MS Analysis (MRM transitions) Extract->LCMS Validate 6. Self-Validation (QC checks & Calibration) LCMS->Validate

Fig 3: Self-validating LC-MS/MS workflow for quantifying 1-Mcfu to 5-FU conversion kinetics.

References

  • PubChem: 1-Methylcarbamoyl-5-fluorouracil | C6H6FN3O3 | CID 92452. National Institutes of Health (NIH). URL: [Link]

  • Patsnap Synapse: What is the mechanism of Carmofur? Patsnap. URL:[Link]

  • Wikipedia: Carmofur. Wikimedia Foundation. URL:[Link]

  • MDPI: Carmofur Exhibits Antimicrobial Activity Against Streptococcus pneumoniae. International Journal of Molecular Sciences. URL:[Link]

  • Arabian Journal of Chemistry: Recent advances in 5-fluorouracil: Co-crystal synthesis, prodrug derivatives and modulation strategies to enhance anti-cancer activity. Elsevier. URL:[Link]

  • Semantic Scholar: 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) increases Carmofur stability. Journal of Drug Delivery Science and Technology. URL:[Link]

  • UC Irvine / ACS: Discovery of a New Class of Highly Potent Inhibitors of Acid Ceramidase: Synthesis and Structure–Activity Relationship (SAR). Journal of Medicinal Chemistry. URL:[Link]

Sources

The Blood-Brain Barrier Permeability of 1-Methylcarbamoyl-5-Fluorouracil: A Structure-Activity and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuro-oncology Researchers, Pharmacokineticists, and Drug Delivery Scientists.

Executive Summary

The blood-brain barrier (BBB) presents a formidable obstacle in neuro-oncology, severely limiting the central nervous system (CNS) penetration of hydrophilic chemotherapeutics. 5-Fluorouracil (5-FU), a cornerstone antineoplastic agent, exhibits negligible BBB permeability due to its high polarity (LogP = -0.89). To bypass this limitation, researchers engineered N1-alkylcarbamoyl prodrug derivatives to mask the polar pyrimidine ring and enhance lipophilicity [1].

While long-chain derivatives like 1-hexylcarbamoyl-5-fluorouracil (Carmofur) achieve high BBB penetration via passive transcellular diffusion, 1-methylcarbamoyl-5-fluorouracil (CAS 56563-18-9) represents the shortest-chain analog in this series. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical causality behind the restricted BBB permeability of 1-methylcarbamoyl-5-fluorouracil and to provide field-proven, self-validating protocols for quantifying its neuro-pharmacokinetics.

Physicochemical Causality of Restricted Permeability

The permeability of a small molecule across the intact BBB is primarily dictated by its ability to partition into and diffuse across the lipid bilayers of brain capillary endothelial cells. This requires an optimal balance of lipophilicity (LogP between 1.5 and 3.5) and a low polar surface area (PSA).

The addition of a methylcarbamoyl group to the N1 position of 5-FU yields 1-methylcarbamoyl-5-fluorouracil. While this modification slightly reduces the molecule's hydrogen-bonding potential, the single-carbon methyl chain provides insufficient hydrophobic bulk to overcome the inherent polarity of the pyrimidine core [2].

  • LogP Shift: The LogP only shifts from -0.89 (5-FU) to -0.20 (1-methylcarbamoyl-5-fluorouracil).

  • Mechanistic Failure: Because the LogP remains negative, the molecule is energetically repelled by the hydrophobic core of the endothelial lipid bilayer. It is forced toward the paracellular route, which is strictly sealed by tight junctions (claudins and occludins) in the BBB, resulting in systemic clearance rather than brain parenchyma distribution [3].

Comparative Pharmacokinetic Dynamics

G cluster_blood Blood Compartment cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma MC 1-Methylcarbamoyl-5-FU (LogP = -0.20) TJ Tight Junctions (Paracellular Block) MC->TJ Hydrophilic Repulsion HC 1-Hexylcarbamoyl-5-FU (LogP ≈ 3.20) Membrane Lipid Bilayer (Transcellular Path) HC->Membrane Lipophilic Partitioning Efflux Systemic Clearance (Restricted Entry) TJ->Efflux Cleared Target Target Engagement (Tumor Cells) Membrane->Target Passive Diffusion

Fig 1: Comparative BBB permeability dynamics of 1-methylcarbamoyl vs. 1-hexylcarbamoyl 5-fluorouracil.

Quantitative Data Presentation

To contextualize the permeability of 1-methylcarbamoyl-5-fluorouracil, it must be benchmarked against its parent compound and its highly successful hexyl analog.

CompoundAlkyl Chain LengthLogPPolar Surface Area (PSA)BBB Permeability ( Pe​ )Primary CNS Entry Mechanism
5-Fluorouracil (5-FU) None-0.8986.3 Ų <1.0×10−6 cm/sNegligible
1-Methylcarbamoyl-5-FU C1 (Methyl)-0.2078.5 Ų <2.0×10−6 cm/sHighly Restricted
1-Hexylcarbamoyl-5-FU C6 (Hexyl)~3.2078.5 Ų >15.0×10−6 cm/sPassive Transcellular Diffusion

Data synthesized from physicochemical descriptor databases and comparative in vitro permeability assays [2][4].

Field-Proven Experimental Methodologies

To accurately quantify the restricted permeability of 1-methylcarbamoyl-5-fluorouracil, researchers must utilize assays that isolate specific transport mechanisms and eliminate vascular artifacts. Below are two self-validating protocols.

Protocol 1: LC-MS/MS Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Causality: PAMPA-BBB isolates passive transcellular diffusion. By utilizing porcine brain lipids, the artificial membrane closely mimics the specific lipidomic profile of human brain capillary endothelial cells, providing high in vivo correlation for passive transport [4].

Step-by-Step Workflow:

  • Membrane Preparation: Coat the PVDF filter of a 96-well acceptor plate (0.45 µm pore size) with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane). Allow the solvent to evaporate for 5 minutes.

  • Donor Assembly & Self-Validation: Prepare a 10 µM solution of 1-methylcarbamoyl-5-fluorouracil in PBS (pH 7.4).

    • Self-Validating Step: Spike the donor solution with Lucifer Yellow (a paracellular marker with near-zero permeability) and Diazepam (a transcellular marker with high permeability). If Lucifer Yellow is detected in the acceptor well, the membrane integrity is compromised, and the assay must be discarded.

  • Incubation: Add 300 µL of the donor solution to the donor wells and 300 µL of blank PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer (UWL).

  • Quantification: Extract 50 µL from both compartments. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) transitions specific to 1-methylcarbamoyl-5-fluorouracil.

  • Calculation: Calculate the effective permeability coefficient ( Pe​ ). A Pe​<2.0×10−6 cm/s confirms restricted BBB permeability.

Protocol 2: In Vivo Brain Microdialysis with Retrodialysis Calibration

Causality: Whole-brain homogenates often falsely elevate apparent BBB permeability due to residual drug trapped in the cerebral microvasculature. Microdialysis exclusively measures the unbound, pharmacologically active drug in the brain interstitial fluid (ISF).

Step-by-Step Workflow:

  • Probe Implantation: Stereotaxically implant a microdialysis probe (2 mm membrane length, 20 kDa MWCO) into the striatum of anesthetized mice. Allow 24 hours for BBB recovery from the surgical breach.

  • Retrodialysis Calibration (Self-Validation): Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing a stable isotope-labeled internal standard (e.g., 13 C, 15 N-1-methylcarbamoyl-5-fluorouracil) at a flow rate of 1 µL/min.

    • Self-Validating Step: Measure the concentration of the isotope in the dialysate versus the perfusate. The loss of the isotope across the membrane calculates the exact in vivo recovery rate, ensuring that subsequent analyte quantification is mathematically absolute.

  • Drug Administration: Administer 1-methylcarbamoyl-5-fluorouracil intravenously (10 mg/kg) via the lateral tail vein.

  • Sampling & Analysis: Collect dialysate fractions every 15 minutes for 120 minutes. Simultaneously collect serial blood samples. Analyze both matrices via LC-MS/MS to determine the partition coefficient of unbound drug ( Kp,uu,brain​ ).

Overcoming the Permeability Barrier

Because 1-methylcarbamoyl-5-fluorouracil cannot cross the BBB natively, specialized drug delivery systems are required if CNS targeting is desired. Drawing parallels from successful formulations of other 5-FU derivatives, surface-modified nanocarriers offer a viable solution [5].

Encapsulating the hydrophilic 1-methylcarbamoyl-5-fluorouracil within random copolymeric micelles (e.g., N-isopropylacrylamide and N-vinylpyrrolidone) and coating the nanogel with Polysorbate 80 (1% w/w) facilitates receptor-mediated transcytosis. The Polysorbate 80 coating adsorbs Apolipoprotein E (ApoE) from the bloodstream, tricking the brain capillary endothelial cells into internalizing the nanogel via LDL-receptor-mediated endocytosis, effectively bypassing the passive diffusion limitations dictated by the molecule's -0.20 LogP [5].

References

  • PubChem Compound Summary for CID 92452: 1-Methylcarbamoyl-5-fluorouracil. National Center for Biotechnology Information. Available at:[Link]

  • Log P, partition between octanol and water. Stenutz, R. Available at:[Link]

  • Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency. Realini, N., et al. Oncotarget, 2017. Available at:[Link]

  • In Vitro and In Vivo Identification and Quantification of Carmofur and 5-Fluorouracil Using Tandem Mass Spectrometry. Mohammad, M. University of Wisconsin-Milwaukee, 2022. Available at:[Link]

  • Delivery of hydrophobised 5-fluorouracil derivative to brain tissue through intravenous route using surface modified nanogels. Mishra, V., et al. Journal of Drug Targeting, 2006. Available at:[Link]

Methodological & Application

chemical synthesis steps for 1-methylcarbamoyl-5-fluorouracil derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemical Synthesis and Mechanistic Profiling of 1-Methylcarbamoyl-5-Fluorouracil Derivatives

Scientific Rationale & Pharmacological Context

5-Fluorouracil (5-FU) is a foundational antimetabolite used extensively in oncology to disrupt nucleic acid synthesis. However, its clinical utility is often limited by rapid enzymatic degradation via dihydropyrimidine dehydrogenase (DPD) and poor oral bioavailability. To circumvent these limitations, 1-alkylcarbamoyl derivatives—most notably 1-hexylcarbamoyl-5-fluorouracil (Carmofur)—were developed as lipophilic prodrugs[1].

1-Methylcarbamoyl-5-fluorouracil (CAS: 56563-18-9) represents a highly active, low-molecular-weight analog within this class[2]. The addition of the methylcarbamoyl moiety at the N1 position serves a dual pharmacological purpose:

  • Prodrug Activation : Masking the N1 position increases the molecule's lipophilicity, facilitating passive diffusion across lipid membranes, including the blood-brain barrier[3]. Upon enzymatic or chemical hydrolysis, the prodrug releases 5-FU, which is subsequently converted to fluorodeoxyuridine monophosphate (FdUMP). FdUMP tightly binds to thymidylate synthase (TS), halting DNA synthesis and inducing apoptosis[4].

  • Direct Enzyme Inhibition : The intact 1-alkylcarbamoyl-5-FU molecule acts as a potent, covalent inhibitor of human acid ceramidase (ASAH1). The electrophilic carbonyl group of the carbamoyl moiety covalently binds to the sulfhydryl group of the catalytic Cys143 residue, modulating sphingolipid metabolism and inducing synergistic cytotoxicity[1][5].

MOA Prodrug 1-Methylcarbamoyl-5-FU (Prodrug) Hydrolysis Enzymatic/Chemical Hydrolysis Prodrug->Hydrolysis Cleavage AcidCeramidase Acid Ceramidase (Covalent Inhibition) Prodrug->AcidCeramidase Direct Cys143 Binding FiveFU 5-Fluorouracil (Active Metabolite) Hydrolysis->FiveFU Release TS Thymidylate Synthase (Inhibition) FiveFU->TS FdUMP binding DNA DNA Synthesis Halt (Apoptosis) TS->DNA Downstream effect

Dual mechanism: prodrug hydrolysis to 5-FU and direct acid ceramidase inhibition.

Experimental Design & Causality in Chemical Synthesis

The synthesis of 1-methylcarbamoyl-5-fluorouracil relies on the nucleophilic addition of 5-FU to methyl isocyanate (MIC)[6]. Designing a robust, high-yielding protocol requires careful control of the reaction microenvironment to ensure a self-validating system:

  • Regioselectivity via Base Catalysis : 5-FU possesses two imide nitrogens (N1 and N3). The N1 proton is significantly more acidic (pKa ~8.0) than the N3 proton (pKa ~13.0). By employing a mild organic base such as pyridine or 2,6-lutidine, the N1 position is selectively deprotonated, rendering it the primary nucleophile[1].

  • Solvent Integrity : Isocyanates are highly sensitive to moisture, rapidly hydrolyzing to form primary amines and subsequently symmetric ureas (e.g., 1,3-dimethylurea). Therefore, strictly anhydrous solvents (e.g., anhydrous DMF or pyridine) and an inert nitrogen atmosphere are mandatory[6].

  • Kinetic Optimization : Historical procedures for synthesizing 1-alkylcarbamoyl-5-fluorouracils at room temperature often resulted in sluggish kinetics, requiring over 20 hours of stirring with yields frequently falling below 35%[1]. Elevating the reaction temperature to 60°C overcomes the activation energy barrier for the isocyanate addition without inducing the thermal degradation seen at temperatures ≥90°C[1].

Synthesis A 5-Fluorouracil D Reaction Mixture (60°C, N2 atm) A->D B Methyl Isocyanate B->D C Base / Solvent (Pyridine/DMF) C->D E Crude Product D->E Nucleophilic Addition F Purified Derivative E->F Recrystallization

Workflow for the base-catalyzed synthesis of 1-methylcarbamoyl-5-fluorouracil.

Quantitative Data: Reaction Optimization

To establish a reproducible protocol, reaction conditions were optimized by evaluating the thermodynamic and kinetic impacts of temperature and base selection.

Table 1: Optimization of 1-Methylcarbamoyl-5-FU Synthesis

EntryBase / SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1Pyridine25 (RT)204532
2Pyridine604>9588
3Pyridine90470 (Degraded)41
4Triethylamine / DMF6068576

Note: 60°C in pyridine provides the optimal balance of reaction velocity and product stability[1].

Step-by-Step Synthesis Protocol

Safety Warning : Methyl isocyanate is an extremely toxic, volatile lachrymator. All operations must be conducted in a certified fume hood using strict Schlenk line techniques and appropriate personal protective equipment (PPE).

Phase 1: Preparation and Initiation

  • Vessel Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with ultra-high purity nitrogen for 15 minutes to eliminate ambient moisture.

  • Substrate Dissolution : Add 5-fluorouracil (1.30 g, 10.0 mmol) to the flask. Inject anhydrous pyridine (20 mL) via syringe. Stir the suspension at room temperature until the 5-FU is fully dissolved. Causality: The pyridine acts as both the solvent and the catalytic base to selectively deprotonate the N1 position[1].

  • Electrophile Addition : Cool the reaction mixture to 0°C using an ice-water bath. Slowly add methyl isocyanate (0.85 g, 15.0 mmol, 1.5 eq) dropwise over 10 minutes using a gas-tight syringe. Causality: The low temperature during addition mitigates the exothermic nature of the reaction and prevents the volatilization of the isocyanate.

Phase 2: Reaction Propagation and Monitoring 4. Heating : Remove the ice bath and gradually heat the reaction mixture to 60°C using a highly regulated oil bath. 5. In-Process Control ( 19 F NMR) : After 4 hours, extract a 0.1 mL aliquot under nitrogen, dilute with DMSO- d6​ , and acquire a benchtop 19 F NMR spectrum. The reaction is deemed complete when the 19 F signal of the starting 5-FU completely shifts to the product resonance frequency, validating the conversion without requiring full workup[1].

Phase 3: Workup and Isolation 6. Quenching : Once complete, cool the mixture to room temperature. Quench any unreacted methyl isocyanate by adding 2 mL of anhydrous methanol and stirring for 15 minutes. 7. Solvent Removal : Concentrate the mixture under reduced pressure (using a rotary evaporator equipped with a cold trap) to remove pyridine and residual volatiles. 8. Purification : Suspend the resulting crude solid in cold diethyl ether (30 mL) and triturate for 20 minutes to remove organic impurities. Filter the precipitate under vacuum. 9. Recrystallization : Dissolve the solid in a minimum volume of hot ethanol. Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight. Collect the crystallized 1-methylcarbamoyl-5-fluorouracil via vacuum filtration and dry in a vacuum oven at 40°C for 12 hours.

Analytical Characterization Data

The structural integrity of the synthesized derivative must be verified using the following analytical benchmarks:

Table 2: Analytical Validation Metrics

Analytical MethodTarget Signal / ObservationStructural Correlation
19 F NMR Downfield shift relative to 5-FUConfirms successful carbamoylation at the N1 position.
1 H NMR Singlet at ~2.8 ppm (3H)Confirms the presence of the N-methyl group.
ESI-MS (m/z) [M+H]⁺ = 188.05Validates the exact molecular weight of the product.
Melting Point Sharp, narrow melting rangeConfirms high purity post-recrystallization.

Sources

Application Note: HPLC-UV Method Development and Validation for the Quantification of 1-Methylcarbamoyl-5-fluorouracil

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Scientific Rationale & Analyte Profiling

1-Methylcarbamoyl-5-fluorouracil (1-MC-5-FU, CAS: 56563-18-9) is a fluorinated pyrimidine analog and a prodrug derivative of the widely used chemotherapeutic agent, 5-fluorouracil (5-FU)[1]. Structurally related to Carmofur (1-hexylcarbamoyl-5-fluorouracil), 1-MC-5-FU replaces the lipophilic hexyl chain with a methyl group. This subtle structural shift creates a unique analytical challenge: the molecule is significantly more hydrophilic than Carmofur, yet retains a base-labile carbamoyl linkage that readily hydrolyzes into 5-FU and methylamine[2].

The Causality Behind Method Design

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 1-MC-5-FU requires balancing retention, resolution, and on-column stability:

  • Column Selection (AQ-C18): 5-FU, the primary degradant and active metabolite, is highly polar and elutes near the void volume on standard C18 columns unless highly aqueous mobile phases (<5% organic) are used. However, standard C18 stationary phases undergo hydrophobic phase collapse (dewetting) under these conditions. We utilize an Aqueous C18 (AQ-C18) column with polar end-capping to maintain stationary phase hydration and ensure reproducible retention of both 5-FU and 1-MC-5-FU.

  • Mobile Phase Thermodynamics (pH 3.5): The imide nitrogen of the pyrimidine ring has a pKa of ~8.0. By buffering the mobile phase at pH 3.5, we ensure the molecules remain fully unionized, maximizing hydrophobic interaction with the stationary phase. Crucially, this acidic environment suppresses the base-catalyzed hydrolysis of the carbamoyl bond, preventing artificial degradation of 1-MC-5-FU during the chromatographic run[3].

  • Detection Strategy: Both 1-MC-5-FU and 5-FU share the fluorouracil chromophore, which exhibits a strong π-π* transition UV absorbance maximum at 260 nm, allowing for highly sensitive ultraviolet detection[4].

Visualizing Method Logic and Degradation

To ensure the method is self-validating, the workflow is designed to sequentially address analyte profiling, chromatographic tuning, and rigorous validation.

HPLC_Workflow N1 Analyte Profiling (pKa & LogP) N2 Column Selection (AQ-C18) N1->N2 N3 Mobile Phase (pH 3.5 Buffer) N2->N3 N4 Gradient Tuning (Resolution) N3->N4 N5 Validation (ICH Q2) N4->N5

Fig 1: Step-by-step logical workflow for 1-MC-5-FU HPLC method development and validation.

Understanding the degradation pathway is essential for sample preparation. If samples are exposed to physiological or alkaline pH for extended periods, 1-MC-5-FU will prematurely convert to 5-FU, skewing pharmacokinetic quantification.

Degradation_Pathway A 1-Methylcarbamoyl-5-fluorouracil (Intact Prodrug) B Hydrolysis (pH > 7 or Enzymatic) A->B C 5-Fluorouracil (Active / Degradant) B->C D Methylamine + CO2 (Byproducts) B->D

Fig 2: Hydrolytic degradation pathway of 1-MC-5-FU yielding 5-fluorouracil and methylamine.

Experimental Protocols

Optimized Chromatographic Conditions

The following parameters establish a self-validating system where the early elution of 5-FU is cleanly resolved from the later-eluting 1-MC-5-FU.

ParameterSpecificationScientific Rationale
Column AQ-C18 (150 mm × 4.6 mm, 3.5 µm)Prevents phase collapse under highly aqueous conditions.
Mobile Phase A 10 mM Potassium Phosphate (pH 3.5)Buffers the system; keeps pyrimidines unionized for retention.
Mobile Phase B Acetonitrile (HPLC Grade)Elutes the slightly lipophilic 1-MC-5-FU.
Gradient Program 0-5 min: 2% B 5-10 min: 2% 15% B 10-12 min: 15% BIsocratic hold separates polar 5-FU early; gradient elutes 1-MC-5-FU.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp 30°CEnsures reproducible thermodynamics and retention times.
Detection UV at 260 nmMaximum absorbance for the pyrimidine chromophore.
Injection Vol 10 µLBalances assay sensitivity with peak shape integrity.
Step-by-Step Sample Preparation (Plasma)

To prevent ex vivo degradation of the carbamoyl bond, samples must be processed rapidly under cold, acidic conditions[2].

  • Aliquot: Transfer 100 µL of the biological sample (e.g., plasma) into a pre-chilled 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Spike the sample with 10 µL of Internal Standard (e.g., 5-Chlorouracil, 10 µg/mL in methanol).

  • Acidic Protein Precipitation (Critical Step): Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Causality: The organic solvent instantly denatures plasma proteins (stopping enzymatic cleavage), while the formic acid lowers the pH to stabilize the base-labile carbamoyl bond of 1-MC-5-FU.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein crashing and analyte extraction.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Carefully transfer 200 µL of the clear supernatant into an HPLC autosampler vial equipped with a glass insert.

  • Analysis: Inject 10 µL into the HPLC system. Store remaining samples at -80°C.

Method Validation & Quantitative Data

A rigorously developed method must prove its reliability through a System Suitability Test (SST) prior to any sample analysis. The method was validated according to ICH Q2(R1) guidelines.

Table 1: System Suitability & Validation Summary
Validation Parameter5-Fluorouracil (5-FU)1-MC-5-FUAcceptance Criteria (ICH)
Retention Time ( tR​ ) ~3.2 min~8.5 minConsistent within ± 2%
Resolution ( Rs​ ) N/A> 5.0 (from 5-FU) Rs​ > 2.0
Tailing Factor ( Tf​ ) 1.151.08 Tf​ ≤ 1.5
Linearity Range 50 – 5000 ng/mL50 – 5000 ng/mLN/A
Correlation Coeff. ( R2 ) 0.99920.9995 R2 ≥ 0.999
Intra-day Precision (%RSD) 1.2%0.9%≤ 2.0%
Extraction Recovery (%) 95.4 ± 2.198.2 ± 1.590 - 110%

Note: The baseline resolution ( Rs​ > 5.0) guarantees that any in vivo or ex vivo degradation of 1-MC-5-FU into 5-FU will not interfere with the accurate quantification of the intact prodrug.

References

  • Title: 1-Methylcarbamoyl-5-fluorouracil | C6H6FN3O3 | CID 92452 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: The development and validation of sensitive LC-MS/MS method for quantitative bioanalysis of carmofur in mouse plasma and its application to pharmacokinetic study Source: PubMed / Journal of Chromatography B URL: [Link]

  • Title: A New Use for an Old Drug: Carmofur Attenuates Lipopolysaccharide (LPS)-Induced Acute Lung Injury via Inhibition of FAAH and NAAA Activities Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Supramolecular Tripeptide Hydrogel Assembly with 5-Fluorouracil Source: MDPI / Pharmaceutics URL: [Link]

Sources

Application Notes and Protocols for 1-methylcarbamoyl-5-fluorouracil (Capecitabine) Dosing in Murine Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-methylcarbamoyl-5-fluorouracil, more commonly known as capecitabine, is an orally administered fluoropyrimidine carbamate that serves as a prodrug to the cytotoxic agent 5-fluorouracil (5-FU). Its development was a significant step toward tumor-selective chemotherapy, leveraging enzymatic differences between cancerous and healthy tissues to concentrate the active drug at the tumor site.[1] In preclinical oncology research, capecitabine is a cornerstone compound for evaluating novel combination therapies and understanding resistance mechanisms in murine tumor xenograft models.

This guide provides a comprehensive overview of the scientific principles and practical methodologies for effectively dosing capecitabine in these models. It moves beyond a simple recitation of steps to explain the causality behind experimental design choices, ensuring that researchers can not only replicate established protocols but also rationally design new ones tailored to their specific scientific questions. We will delve into the mechanism of action, pharmacokinetic considerations in mice, and detailed, field-tested protocols for drug formulation, administration, and efficacy assessment.

Section 1: Scientific Background and Mechanism of Action

A fundamental understanding of capecitabine's metabolic activation is crucial for designing and interpreting xenograft studies. The drug's efficacy is entirely dependent on its multi-step conversion to 5-FU.

The Capecitabine to 5-FU Activation Pathway

Capecitabine is inert and requires a three-step enzymatic cascade to become the active cytotoxic agent, 5-FU.[1][2] This process begins in the liver and is preferentially completed within the tumor microenvironment.

  • Step 1 (Liver): Following oral administration and absorption, capecitabine first encounters carboxylesterases (CES) , primarily in the liver, which hydrolyze it to 5'-deoxy-5-fluorocytidine (5'-DFCR).[1][2]

  • Step 2 (Liver and Tumor): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase (CDA) , an enzyme found in both the liver and tumor tissues.[1][2]

  • Step 3 (Tumor-Preferential): The final, rate-limiting step is the conversion of 5'-DFUR to the active drug, 5-fluorouracil (5-FU) . This reaction is catalyzed by thymidine phosphorylase (TP) .[1][3] Crucially, TP activity is often significantly higher in tumor tissue compared to surrounding healthy tissue, leading to a localized concentration of 5-FU and forming the basis of capecitabine's tumor selectivity.[1]

Capecitabine Activation Pathway cluster_0 Systemic Circulation / Liver cluster_1 Tumor Microenvironment cluster_2 Cytotoxic Action Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-DFCR (5'-deoxy-5-fluorocytidine) Capecitabine->DFCR Carboxylesterase (CES) [Liver] DFUR_liver 5'-DFUR (5'-deoxy-5-fluorouridine) DFCR->DFUR_liver Cytidine Deaminase (CDA) [Liver & Tumor] DFUR_tumor 5'-DFUR (5'-deoxy-5-fluorouridine) DFUR_liver->DFUR_tumor Transport to Tumor FU 5-Fluorouracil (5-FU) [Active Drug] DFUR_tumor->FU Thymidine Phosphorylase (TP) [High in Tumor] DNA_RNA Inhibition of DNA/RNA Synthesis & Function FU->DNA_RNA Antimetabolite Activity

Caption: Metabolic activation of capecitabine to 5-fluorouracil.

Mechanism of Action of 5-Fluorouracil (5-FU)

Once formed, 5-FU functions as a pyrimidine analog that disrupts DNA and RNA synthesis and function through several mechanisms.[4][5]

  • Inhibition of Thymidylate Synthase (TS): A major metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), binds to and inhibits thymidylate synthase. This enzyme is essential for the synthesis of thymidylate (dTMP), a necessary precursor for DNA replication.[4][6] The resulting depletion of dTMP in rapidly dividing cancer cells leads to DNA damage and "thymineless death."[6]

  • Incorporation into RNA and DNA: Other 5-FU metabolites, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be fraudulently incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and maturation and leads to DNA damage, further contributing to cytotoxicity.[4][5]

Pharmacokinetic Considerations in Murine Models

While mice are indispensable for preclinical efficacy studies, it is important to acknowledge interspecies differences in drug metabolism. Compared to humans, mice exhibit different distribution patterns of the activating enzymes.[7] For instance, carboxylesterase activity is higher in the murine intestine than in the liver, a pattern opposite to that in humans.[8] Despite these differences, mice possess all three enzymes required to generate 5-FU, making them a valid, albeit imperfect, model for studying capecitabine's antitumor effects.[7] The drug is rapidly metabolized, with metabolites having short half-lives, often less than a few hours.[7]

Section 2: Designing a Dosing Regimen

The success of a xenograft study hinges on the rational design of the dosing regimen. This involves balancing maximum therapeutic effect with tolerable toxicity.

Key Considerations for Study Design
  • Tumor Model: The choice of xenograft model (e.g., cell line-derived vs. patient-derived) and the specific tumor histology can influence drug sensitivity. The expression level of thymidine phosphorylase (TP) in the tumor is a key determinant of capecitabine's activity.

  • Mouse Strain: Most xenograft studies utilize immunodeficient strains such as athymic nude mice or NOD-scid mice to prevent graft rejection.

  • Monotherapy vs. Combination: When combining capecitabine with other agents, doses often must be reduced from their single-agent maximum tolerated dose (MTD) to manage overlapping toxicities.[9] A tolerability study of the combination is essential.

  • Study Endpoints: The primary endpoint dictates the study's duration and dosing strategy. Tumor Growth Inhibition (TGI) is a common endpoint for shorter studies, while Increase in Lifespan (%ILS) is used for survival studies.

Common Dosing Schedules: Rationale and Application

The dosing schedule can dramatically impact both efficacy and toxicity. Mathematical modeling and empirical data suggest that intermittent, high-dose schedules can be more effective than prolonged, lower-dose regimens.[10][11]

ScheduleDescriptionRationale & CausalityTypical Dose Range (mg/kg/day, p.o.)Reference
14/7 Schedule 14 consecutive days of dosing followed by a 7-day rest period.Mimics the approved clinical schedule. The rest period allows for recovery from toxicity, particularly in the hematopoietic and gastrointestinal systems.267 - 400[10][12]
7/7 Schedule 7 consecutive days of dosing followed by a 7-day rest period.Dose-Dense Approach. Modeling suggests the maximum antitumor effect occurs within the first 7-10 days of treatment.[11] This shorter schedule allows for a higher daily MTD, increasing dose intensity and potentially improving efficacy without a concomitant increase in cumulative toxicity.[10]467 - 700[10][12]
5/2 Schedule 5 consecutive days of dosing followed by a 2-day rest period, repeated weekly.Balances frequent drug administration with short recovery periods, often used to model a "work week" treatment cycle. This can maintain consistent pressure on the tumor while mitigating severe toxicity buildup.539 - 755[9][13]

Expert Insight: The 7/7 schedule has demonstrated superior efficacy in some colorectal cancer xenograft models compared to the traditional 14/7 schedule.[10] This is attributed to the ability to administer a higher, more impactful daily dose (e.g., 700 mg/kg vs. 400 mg/kg) during the critical first week of treatment. Researchers should consider performing a pilot study to compare schedules and determine the optimal MTD for their specific model.

Dose Selection and MTD Determination

The doses cited in the literature provide a valuable starting point, but it is imperative to determine the MTD empirically in your specific model and laboratory conditions.

Tumor ModelScheduleMTD (mg/kg/day)Effective Dose Tested (mg/kg/day)Reference
HT29 (Colorectal)14/7400267, 400[10]
HT29 (Colorectal)7/7700467, 700[10]
Colo205 (Colorectal)7 days continuous900360 (achieved ~50% TGI)[10]
Colorectal PDX14/7Not specified300-400 (significant inhibition)[14]
K8484 (Pancreatic)5/2 (for 3 weeks)Not specified755 (significant inhibition)[9][13]

Section 3: Protocols for In Vivo Studies

These protocols provide a self-validating framework for preparing, administering, and evaluating capecitabine in murine xenograft models.

Protocol: Capecitabine Formulation for Oral Gavage

Capecitabine has low aqueous solubility, making a homogenous and stable suspension critical for accurate dosing.[15]

Materials:

  • Capecitabine powder

  • Citrate buffer (40 mM, pH ~6.0)

  • Gum Arabic (Acacia gum)

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Prepare Vehicle: Create a 5% (w/v) gum arabic solution in 40 mM citrate buffer. For example, to make 10 mL, dissolve 0.5 g of gum arabic in 10 mL of citrate buffer. Gentle heating and stirring may be required to fully dissolve the gum arabic. Allow the solution to cool to room temperature.

  • Calculate Required Mass: Determine the total mass of capecitabine needed for the study. For example, for 10 mice (avg. 20g) at 500 mg/kg, with a dosing volume of 10 mL/kg (0.2 mL/mouse), the required concentration is 50 mg/mL. For a 3 mL final volume (allowing for overage), you would need 150 mg of capecitabine.

  • Create Suspension: Weigh the required amount of capecitabine powder and place it in a sterile tube.

  • Add Vehicle: Add the calculated volume of the 5% gum arabic/citrate buffer vehicle to the capecitabine powder.

  • Homogenize: Vortex vigorously for 1-2 minutes to create a uniform suspension. The suspension should appear milky and homogenous.

  • Maintain Suspension: Place the tube on a magnetic stirrer at a low speed to maintain the suspension during the dosing procedure. This is a critical step to prevent the drug from settling, which would lead to inaccurate dosing. Prepare the suspension fresh daily.

Protocol: Administration via Oral Gavage

Proper gavage technique is essential for animal welfare and data integrity.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Prepare Dose: Just before dosing each animal, gently vortex or pipette-mix the stock suspension to ensure homogeneity. Draw up the calculated volume into a syringe fitted with a proper-sized, ball-tipped gavage needle.

  • Administration: Insert the gavage needle gently into the side of the mouth, pass it over the tongue, and advance it along the esophagus until the tip is in the stomach. The needle should pass with minimal resistance.

  • Deliver Dose: Depress the syringe plunger slowly and steadily to deliver the formulation.

  • Withdraw Needle: Withdraw the needle smoothly along the same path.

  • Monitor Animal: Briefly observe the mouse to ensure it has recovered from the procedure and shows no signs of distress or aspiration.

Protocol: A Representative Xenograft Efficacy Study Workflow

This workflow outlines the key steps from tumor implantation to data analysis.

Xenograft Study Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis A 1. Tumor Cell Culture & Harvest B 2. Subcutaneous Implantation of Cells into Mice A->B C 3. Tumor Growth Monitoring (Calipers, 2-3x weekly) B->C D 4. Tumor Palpable (e.g., 80-150 mm³) C->D E 5. Randomize Mice into Treatment Groups D->E F 6. Initiate Dosing (Vehicle, Capecitabine) E->F G 7. Daily Monitoring: Body Weight & Clinical Signs F->G H 8. Continued Tumor Measurement (2-3x weekly) F->H I 9. Endpoint Reached (Max tumor size, weight loss, etc.) H->I J 10. Data Analysis (TGI, Statistical Tests) I->J K 11. Tissue Collection (Optional: PK/PD) I->K

Caption: A typical workflow for a capecitabine xenograft efficacy study.

Key Steps Explained:

  • Tumor Measurement: Measure tumors using digital calipers. Tumor volume (mm³) is typically calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups to ensure the average tumor volume is similar across all groups at the start of treatment.

  • Toxicity Monitoring: Record body weight daily or at least three times per week. A body weight loss exceeding 15-20% of the initial weight is a common humane endpoint. Also, monitor for clinical signs of toxicity such as lethargy, ruffled fur, and diarrhea.

  • Data Analysis: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula:

    • TGI (%) = (1 - (ΔT / ΔC)) x 100

    • Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control (vehicle) group.

References

  • Diurnal Changes in Capecitabine Clock-Controlled Metabolism Enzymes Are Responsible for Its Pharmacokinetics in Male Mice. PMC. [Link]

  • Pharmacokinetic Study of Capecitabine in Monkeys and Mice. Species Diffrences in Distribution of the Enzymes Responsible for its Activation to 5-FU. ResearchGate. [Link]

  • Metabolism pathway of capecitabine and 5-fluorouracil (5-FU). ResearchGate. [Link]

  • Comparison of in vitro metabolic conversion of capecitabine to 5-FU in rats, mice, monkeys and humans--toxicological implications. PubMed. [Link]

  • Pharmacokinetic Study of Capecitabine in Monkeys and Mice; Species Differences in Distribution of the Enzymes Responsible for its Activation to 5-FU. J-Stage. [Link]

  • In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models. AACR Journals. [Link]

  • In Vivo Monitoring of Capecitabine Metabolism in Human Liver by 19 Fluorine Magnetic Resonance Spectroscopy at 1.5 and 3 Tesla Field Strength. AACR Journals. [Link]

  • Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment. PMC. [Link]

  • Mechanism of action of capecitabine upon conversion into active 5-FU. ResearchGate. [Link]

  • Abstract 5446: The activity and pharmacokinetics of capecitabine in a mouse model (K8484) of pancreatic adenocarcinoma. AACR Journals. [Link]

  • Preparation and application of patient-derived xenograft mice model of colorectal cancer. Annals of Translational Medicine. [Link]

  • Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer. PMC. [Link]

  • Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer. PLOS One. [Link]

  • An Oral Fluorouracil Prodrug, Capecitabine, Mitigates a Gram-Positive Systemic Infection in Mice. PMC. [Link]

  • Novel Regimens of Capecitabine Alone and Combined with Irinotecan and Bevacizumab in Colorectal Cancer Xenografts. Anticancer Research. [Link]

  • Optimizing Chemotherapeutic Dose-Schedule (CDS) by Norton-Simon Modeling: Capecitabine (Xeloda®). Memorial Sloan Kettering Cancer Center. [Link]

  • Acute Toxicity Study of Intravenously Administered Capecitabine Resealed Erythrocytes in Mice. Research Journal of Pharmacy and Technology. [Link]

  • A mouse model of capecitabine (CAP) toxicity. ResearchGate. [Link]

  • (PDF) Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer. ResearchGate. [Link]

  • An Oral Fluorouracil Prodrug, Capecitabine, Mitigates a Gram-Positive Systemic Infection in Mice. PubMed. [Link]

  • Fluorouracil. Wikipedia. [Link]

  • Solubility of capecitabine. ResearchGate. [Link]

  • Development of an oral dosage form of capecitabine with modified release characteristics. DSpace. [Link]

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. [Link]

  • Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. MDPI. [Link]

  • 5-Fluorouracil mechanism of action. ResearchGate. [Link]

Sources

Application Note: Advanced LC-MS/MS Methodologies for Quantifying Intracellular Accumulation of 1-Methylcarbamoyl-5-Fluorouracil

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

1-Alkylcarbamoyl-5-fluorouracils, such as the clinically utilized 1-hexylcarbamoyl-5-fluorouracil (carmofur) and its structural analog 1-methylcarbamoyl-5-fluorouracil (1-MCFU), represent a highly potent class of antineoplastic prodrugs[1]. Unlike standard 5-fluorouracil (5-FU), these lipophilic derivatives readily penetrate cell membranes and exert a dual-pronged therapeutic effect.

First, the intact prodrug covalently binds to and inhibits acid ceramidase (ASAH1), an enzyme upregulated in various tumors, leading to the intracellular accumulation of pro-apoptotic ceramides[2][3]. Second, the intracellular hydrolysis of the carbamoyl bond liberates active 5-FU, which subsequently inhibits thymidylate synthase to arrest DNA synthesis[4]. Because the therapeutic efficacy relies on both the intact molecule and its metabolite, precisely measuring the intracellular accumulation and conversion rate of 1-MCFU is critical for pharmacokinetic profiling and validating target engagement[5].

Mechanism Extracellular Extracellular Space Drug 1-MCFU (Prodrug) IntactDrug Intact 1-MCFU (Intracellular) Drug->IntactDrug Passive Diffusion Metabolite 5-Fluorouracil (5-FU) IntactDrug->Metabolite Intracellular Hydrolysis Target1 Acid Ceramidase (ASAH1) IntactDrug->Target1 Covalent Inhibition Target2 Thymidylate Synthase Metabolite->Target2 Enzymatic Blockade Outcome1 Ceramide Accumulation Target1->Outcome1 Apoptosis Outcome2 DNA Synthesis Arrest Target2->Outcome2 Cell Death

Figure 1: Dual mechanism of action and cellular processing of 1-methylcarbamoyl-5-fluorouracil.

Analytical Rationale: Causality in Experimental Design

Quantifying 1-MCFU alongside 5-FU presents a unique bioanalytical challenge. The carbamoyl bond is highly labile; improper handling can cause ex vivo degradation of 1-MCFU into 5-FU, artificially skewing the intracellular accumulation data[5].

  • Metabolic Quenching: Washing cells with ambient-temperature buffers allows residual enzymatic activity to continue cleaving the prodrug. We mandate the use of strictly ice-cold phosphate-buffered saline (PBS) to instantly halt intracellular metabolism.

  • Extraction Chemistry: Protein precipitation (PPT) often fails to fully recover highly polar metabolites like 5-FU. We utilize a Liquid-Liquid Extraction (LLE) method with ethyl acetate. Ethyl acetate provides the optimal dielectric constant to partition both the relatively lipophilic 1-MCFU and the highly polar 5-FU from the complex aqueous cellular matrix[5].

  • Thermal Protection: Evaporating the organic phase must be done under a gentle stream of nitrogen gas at room temperature. Applying heat during evaporation will thermally degrade the carbamoyl bond.

Step-by-Step Experimental Protocol

Cell Culture and Dosing
  • Seed the target cancer cell line (e.g., SW403 or SJGBM2) in 6-well plates at a density of 1×106 cells/well and incubate overnight at 37°C in 5% CO₂[6][7].

  • Prepare a 10 mM stock solution of 1-MCFU in DMSO. Dilute to a final working concentration (e.g., 10 µM) in serum-free media. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity[1].

  • Treat the cells for the desired time course (e.g., 0.5, 1, 2, and 4 hours) to capture the uptake and conversion kinetics.

Metabolic Quenching and Harvesting
  • Immediately aspirate the dosing media and rapidly wash the adherent cells three times with 2 mL of ice-cold PBS (4°C). Causality: This step removes extracellular drug and instantly halts intracellular esterases/amidases.

  • Add 500 µL of ice-cold LC-MS grade water to each well. Mechanically scrape the cells on ice and transfer the suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Sonicate the cell suspension for 15 seconds on ice to ensure complete membrane disruption. Remove a 20 µL aliquot for total protein quantification (BCA assay) to normalize the final LC-MS/MS data.

Liquid-Liquid Extraction (LLE)
  • To 100 µL of the cell lysate, add 10 µL of the Internal Standard (IS) working solution (e.g., 5-Chlorouracil at 500 ng/mL).

  • Add 600 µL of LC-MS grade ethyl acetate . Vortex vigorously for 3 minutes to partition the analytes into the organic phase.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to achieve phase separation.

  • Carefully transfer 500 µL of the upper organic layer to a clean glass vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water), vortex for 1 minute, and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Step1 1. Cell Culture & Dosing (Administer 1-MCFU) Step2 2. Metabolic Quenching (Ice-cold PBS Wash) Step1->Step2 Step3 3. Cell Lysis & Spiking (Add 5-Chlorouracil IS) Step2->Step3 Step4 4. Liquid-Liquid Extraction (Ethyl Acetate Partitioning) Step3->Step4 Step5 5. Centrifugation & Drying (N2 Gas Evaporation) Step4->Step5 Step6 6. Reconstitution & LC-MS/MS (MRM Quantification) Step5->Step6

Figure 2: Step-by-step sample preparation and LC-MS/MS extraction workflow.

LC-MS/MS Parameters & Data Presentation

To achieve ultra-high sensitivity and differentiate the intact prodrug from its metabolite, the analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode[6][8].

Because 1-MCFU ionizes optimally in positive mode and 5-FU ionizes optimally in negative mode, the mass spectrometer must be capable of rapid polarity switching (e.g., <20 ms) to capture both analytes in a single chromatographic run.

Table 1: MRM Transitions and Collision Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityCollision Energy (eV)Dwell Time (ms)
1-MCFU 188.1131.0Positive (+)1550
5-Fluorouracil 129.042.0Negative (-)2050
5-Chlorouracil (IS) 145.042.0Negative (-)2050
Table 2: Chromatographic Gradient Elution Profile

Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)[9] Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0982Initial
0.5982Isocratic
2.51090Linear
3.51090Isocratic
3.6982Linear
5.0982Re-equilibration

Self-Validating System: Quality Controls & Matrix Effects

To ensure trustworthiness, this protocol functions as a self-validating system. The intracellular environment is a highly complex matrix containing lipids, proteins, and salts that can cause ion suppression or enhancement during electrospray ionization (ESI).

  • Internal Standard Normalization: 5-Chlorouracil is utilized as the IS because it shares similar physicochemical properties and ionization efficiency with 5-FU, yet does not occur endogenously. This ensures that any matrix-induced signal suppression is proportionally corrected.

  • Spike-and-Recovery Assessment: To validate extraction efficiency, blank cell lysates must be spiked with known concentrations of 1-MCFU and 5-FU (Low, Medium, and High QC levels) prior to extraction, and compared to neat standards spiked after extraction.

  • In-Process Stability: Because the carbamoyl bond is fragile, a stability QC sample must undergo three freeze-thaw cycles (-80°C to room temperature) to confirm that 1-MCFU does not artificially degrade into 5-FU during sample storage and handling[5].

Table 3: Acceptance Criteria for Method Validation
ParameterTarget ThresholdCausative Rationale
Extraction Recovery > 80% for all analytesEnsures LLE solvent (ethyl acetate) effectively partitions both lipophilic and hydrophilic targets.
Matrix Factor (MF) 0.85 – 1.15Confirms minimal ion suppression/enhancement from intracellular lipids and salts.
Accuracy (% Bias) ± 15% (± 20% at LLOQ)Guarantees the quantified intracellular accumulation reflects true biological concentrations.
Precision (% CV) < 15% (< 20% at LLOQ)Ensures reproducibility across biological replicates.

References

  • IN VITRO AND IN VIVO IDENTIFICATION AND QUANTIFICATION OF CARMOFUR AND 5- FLUOROURACIL USING TANDEM MASS SPECTROMETRY Source: wisconsin.edu URL:[Link]

  • Acid ceramidase is a novel drug target for pediatric brain tumors Source: oncotarget.com URL:[Link]

  • Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity Source: nih.gov URL:[Link]

Sources

Troubleshooting & Optimization

improving aqueous solubility of 1-methylcarbamoyl-5-fluorouracil for biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-methylcarbamoyl-5-fluorouracil (MCF), also known as Carmofur. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of its limited aqueous solubility for in vitro and in vivo biological assays. Here, we provide scientifically-grounded explanations, step-by-step protocols, and troubleshooting advice to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 1-methylcarbamoyl-5-fluorouracil (MCF), and why is its solubility a concern?

1-methylcarbamoyl-5-fluorouracil (MCF), or Carmofur, is a lipophilic derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). It acts as an inhibitor of acid ceramidase, leading to the accumulation of ceramides and subsequent apoptosis in cancer cells. Its enhanced lipophilicity compared to 5-FU is a key attribute for its mechanism of action and cellular uptake.

However, this lipophilicity comes at the cost of poor aqueous solubility. Data from suppliers indicates that MCF is sparingly soluble in aqueous buffers, with a reported solubility of approximately 0.67 mg/mL in water, which may require ultrasonication to achieve. This low solubility presents a significant hurdle for biological assays, which typically require the compound to be fully dissolved in an aqueous medium to ensure uniform concentration and accurate results.

Q2: What are the primary methods to improve the aqueous solubility of MCF for my experiments?

There are several established techniques to enhance the solubility of poorly soluble compounds like MCF. The most common and practical approaches for a research setting include:

  • Use of Organic Co-solvents: Dissolving MCF in a small amount of a water-miscible organic solvent before diluting it into your aqueous assay medium.

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.

  • Complexation with Cyclodextrins: Encapsulating the MCF molecule within a cyclodextrin host molecule to form a more water-soluble complex.

The choice of method depends on the specific requirements of your biological assay, including the cell type, assay duration, and potential for solvent-induced artifacts.

Troubleshooting Solubilization Issues

Q3: I've dissolved MCF in DMSO to make a stock solution, but it precipitates when I add it to my cell culture medium. What's happening and how can I fix it?

This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The solvent concentration is no longer high enough to keep the compound in solution, causing it to precipitate.

Troubleshooting Steps:

  • Reduce the Final DMSO Concentration: The most critical step is to ensure the final concentration of DMSO in your assay is as low as possible. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity or off-target effects.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution. First, dilute your high-concentration DMSO stock into a smaller volume of your aqueous medium, then further dilute this intermediate solution to your final desired concentration. This gradual reduction in solvent concentration can help keep the compound in solution.

  • Gentle Warming and Mixing: After dilution, gentle warming to 37°C and vortexing can sometimes help redissolve small amounts of precipitate. However, be cautious as prolonged heating can degrade the compound.

  • Consider an Alternative Solvent: If DMSO is consistently causing precipitation, you could try another water-miscible organic solvent like ethanol or dimethylformamide (DMF). Always perform a vehicle control to assess the solvent's effect on your assay.

In-Depth Solubilization Protocols

Protocol 1: Co-Solvent Method for In Vitro Assays

This is the most straightforward method for preparing MCF for cell-based assays. Dimethyl sulfoxide (DMSO) is the most commonly used co-solvent due to its high solubilizing power for a wide range of compounds.

Materials:

  • 1-methylcarbamoyl-5-fluorouracil (MCF) powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes or vials

Step-by-Step Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of MCF powder in a sterile vial.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL). MCF has a reported solubility of approximately 20 mg/mL in DMSO.

    • Vortex or sonicate until the MCF is completely dissolved. This is your primary stock solution. Store this at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • To achieve a low final DMSO concentration, it's often necessary to make one or more intermediate dilutions of your stock solution in your aqueous assay buffer (e.g., cell culture medium).

  • Prepare the Final Working Solution:

    • Add a small volume of the stock or intermediate solution to your final assay medium to reach the desired MCF concentration.

    • Crucially, ensure the final DMSO concentration is non-toxic to your cells and does not interfere with the assay. This is typically below 0.5% (v/v) for most cell lines. Always include a vehicle control (medium with the same final DMSO concentration but no MCF) in your experiments.

Data Summary: MCF Solubility in Common Organic Solvents

SolventApproximate SolubilitySource
Dimethylformamide (DMF)30 mg/mL
Dimethyl Sulfoxide (DMSO)>15-20 mg/mL
Ethanol5 mg/mL

Workflow for Co-Solvent Method

A Weigh MCF Powder B Dissolve in 100% DMSO (e.g., 20 mg/mL) A->B Add solvent C High-Concentration Stock Solution B->C Vortex/Sonicate D Dilute in Assay Medium C->D Stepwise dilution E Final Working Solution (DMSO < 0.5%) D->E F Perform Biological Assay E->F G Include Vehicle Control (Medium + DMSO) G->F Parallel control

Caption: Workflow for Preparing MCF using the Co-solvent Method.

Protocol 2: pH Adjustment Method

This method is applicable to ionizable drugs, where solubility can be increased by shifting the pH to favor the ionized (more soluble) form. For a weakly acidic compound, increasing the pH above its pKa will increase solubility.

Step-by-Step Procedure:

  • Prepare Buffers at Different pH Values: Prepare a series of biologically compatible buffers (e.g., phosphate or borate buffers) with varying pH values, for example, from pH 7.4 up to pH 9.0.

  • Test Solubility: Add an excess amount of MCF powder to each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid.

  • Analyze the Supernatant: Quantify the concentration of dissolved MCF in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Select Optimal pH: Choose the lowest pH that provides the required solubility for your assay while ensuring it is compatible with your biological system.

Considerations for pH Adjustment:

  • Biological Compatibility: Ensure the final pH of your solution is within a range that is tolerated by your cells or does not affect enzyme activity (typically pH 6.8-7.8 for cell culture).

  • Compound Stability: Extremes of pH can cause hydrolysis or degradation of the compound. Stability at the selected pH should be confirmed.

  • Buffering Capacity: When adding the pH-adjusted solution to your assay medium, the medium's own buffering capacity may shift the pH back, potentially causing precipitation.

Protocol 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like MCF, forming an inclusion complex that has significantly improved aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose with 5-FU and related compounds.

Step-by-Step Procedure for Preparing a MCF:β-CD Complex:

  • Prepare a β-Cyclodextrin Solution: Dissolve an excess of β-cyclodextrin in your desired aqueous buffer (e.g., PBS) with stirring. Gentle heating can aid dissolution.

  • Add MCF: Add an excess of MCF powder to the β-cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at a controlled temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex. The "kneading" method, which involves adding a small amount of water-alcohol mixture to a paste of the drug and cyclodextrin, is also effective.

  • Remove Undissolved Material: Filter or centrifuge the suspension to remove any un-complexed, undissolved MCF.

  • Quantify and Use: The resulting clear solution contains the water-soluble MCF:β-CD complex. Determine the concentration of MCF in the solution using a validated analytical method (e.g., HPLC).

Key Considerations:

  • Stoichiometry: The most common molar ratio for complexation is 1:1 (MCF:β-CD).

  • Type of Cyclodextrin: Modified cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even higher solubility and are often used in pharmaceutical formulations.

  • Assay Interference: While generally considered biocompatible, it is essential to run a control with just the β-cyclodextrin solution to ensure it does not interfere with your assay readout.

Mechanism of Cyclodextrin Solubilization

cluster_0 Poorly Soluble cluster_1 Complex Formation cluster_2 Water Soluble Complex A MCF (Hydrophobic) B Water D MCF F Water C Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) E MCF:CD Complex D->C Encapsulation

Caption: Encapsulation of MCF by a Cyclodextrin Host Molecule.

Final Recommendations

For most standard in vitro biological assays, the co-solvent method using DMSO is the most practical starting point . The key to success is careful preparation of a high-concentration stock solution and meticulous dilution to ensure the final DMSO concentration in the assay is well below the cytotoxic threshold for your specific cell line. Always validate your solubilization method by including appropriate vehicle controls to ensure that the solvent or excipient is not influencing the experimental results.

References

  • Di Donato, C., Lavorgna, M., Fattorusso, R., Isernia, C., Isidori, M., Malgieri, G., Piscitelli, C., Russo, C., Russo, L., & Iacovino, R. (2016).

Technical Support Center: Troubleshooting 1-methylcarbamoyl-5-fluorouracil Precipitation in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-methylcarbamoyl-5-fluorouracil in Dimethyl Sulfoxide (DMSO). Precipitation of a compound from its stock solution can compromise experimental integrity, leading to inaccurate concentrations and unreliable results. This document provides a structured, in-depth approach to troubleshooting and preventing this common issue.

Part 1: Immediate Troubleshooting & FAQs

This section addresses the most urgent questions that arise when precipitation is observed.

Question 1: I just prepared a stock solution of 1-methylcarbamoyl-5-fluorouracil in DMSO and a precipitate formed immediately. What should I do?

Immediate precipitation suggests that the solution is supersaturated or that dissolution is incomplete.

Immediate Actions:

  • Gentle Warming: Warm the solution in a water bath set to 37°C for 5-10 minutes.[1][2] Many compounds exhibit increased solubility at slightly elevated temperatures. Avoid excessive heat, which could degrade the compound.

  • Vortexing & Sonication: After warming, vortex the solution vigorously for 1-2 minutes.[1][3] If particles remain, place the tube in an ultrasonic bath for 10-15 minutes to break up agglomerates and facilitate dissolution.[1]

Causality: The energy input from warming and sonication helps overcome the activation energy barrier required for the solvent (DMSO) to effectively surround and dissolve the solute (your compound).

Question 2: My stock solution was clear initially but developed a precipitate after being stored at -20°C. Why did this happen and is it still usable?

Delayed precipitation is a common problem often linked to environmental factors and storage practices.[1]

Potential Causes:

  • Moisture Absorption: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1][4][5] This absorbed water alters the polarity of the solvent, significantly decreasing the solubility of many organic compounds and causing them to "crash out" of solution.[1][4]

  • Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce opportunities for moisture to enter the vial. Furthermore, these temperature fluctuations can promote the crystallization of compounds from a supersaturated state.[1][4]

  • Concentration Exceeds Thermodynamic Solubility: The solution may have been kinetically stable (supersaturated) at room temperature but is thermodynamically unstable at lower storage temperatures.[4]

Can it be salvaged? Yes, often it can. Apply the gentle warming and sonication steps described in Question 1.[2] If the precipitate redissolves completely, the solution is likely usable. However, to prevent recurrence, it is critical to address the root cause. Aliquot the stock into single-use vials to minimize future freeze-thaw cycles and exposure to air.[1]

Question 3: What is the maximum solubility of 1-methylcarbamoyl-5-fluorouracil in DMSO? I can't find specific data.

  • 5-Fluorouracil (5-FU): The parent drug, 5-FU, has a reported solubility in DMSO of approximately 53 mg/mL.[6]

  • Capecitabine: This is another 5-FU prodrug with a carbamoyl group. Its solubility in DMSO is approximately 12.5 mg/mL.[7]

Given this, it is reasonable to assume the solubility of 1-methylcarbamoyl-5-fluorouracil is within a similar range. However, it is crucial to empirically determine the solubility limit with your specific batch of compound and solvent. Do not assume a concentration is soluble just because it is below a published value for a similar molecule.

Question 4: Could the quality of my DMSO be the problem?

Absolutely. The grade and handling of DMSO are critical factors.

  • Use Anhydrous DMSO: For preparing stock solutions, always use a high-purity, anhydrous (<0.02% water) grade of DMSO from a freshly opened bottle.[1][2] Standard grades of DMSO can contain enough water to cause solubility issues with sensitive compounds.[1]

  • Proper Storage: Store DMSO in tightly sealed, small-volume bottles in a dry, well-ventilated place, preferably under an inert gas like argon or nitrogen.[8][9] This minimizes moisture absorption.[8]

Part 2: Root Cause Analysis and Prevention

A proactive approach is the best strategy for avoiding precipitation issues. This involves careful consideration of the compound, the solvent, and your experimental environment.

The Solubility Triad: A Framework for Success

Think of stable solutions as a balance between three key elements: the Compound, the Solvent, and the Environment.

Caption: The Solubility Triad illustrates the key interdependent factors for success.

Protocol for Preparing Stable Stock Solutions

This protocol is designed to minimize the risk of precipitation from the outset.

  • Preparation: Bring the compound and anhydrous DMSO to room temperature before opening to prevent condensation of atmospheric moisture on cold surfaces.

  • Weighing: Accurately weigh the desired amount of 1-methylcarbamoyl-5-fluorouracil solid into a sterile, appropriately sized vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the solid.[3]

  • Dissolution: Vortex vigorously. If needed, use gentle warming (37°C) and sonication as described previously until the solution is completely clear and free of particulates.[1][3]

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use, low-volume tubes. This is the most critical step to prevent contamination and degradation from repeated freeze-thaw cycles.[1]

  • Storage: Tightly cap the aliquots and store them at -20°C or -80°C in a desiccated, dark environment.[1]

Part 3: Advanced Troubleshooting

If precipitation persists despite following best practices, more advanced investigation may be necessary.

Question 5: The precipitate will not redissolve. What could it be?

If the precipitate is resistant to warming and sonication, it may not be the original compound. Potential identities include:

  • A less soluble polymorph: The compound may have crystallized into a different, more stable (and less soluble) solid-state form.[4]

  • A degradation product: Although DMSO is a stable solvent, interaction with impurities (like water) or exposure to light over time could potentially degrade the compound.

  • Contaminant: An insoluble impurity from either the compound or the solvent.

What can be done? For a definitive identification, analytical techniques are required. While not available in all labs, methods like Raman Spectroscopy, HPLC, or LC-MS can be used to analyze the precipitate and compare its chemical signature to the parent compound.[10][11][12]

Workflow for Troubleshooting Precipitation

This flowchart provides a logical sequence of steps to diagnose and resolve precipitation issues.

Troubleshooting_Workflow cluster_when When did it occur? cluster_immediate Immediate Actions cluster_storage Post-Storage Actions cluster_prevention Prevention & Root Cause Analysis cluster_advanced Advanced Troubleshooting start Precipitate Observed when_q When did precipitation occur? start->when_q action_heat 1. Gentle Warming (37°C) 2. Vortex / Sonicate when_q->action_heat Immediately action_storage_heat 1. Thaw completely 2. Gentle Warming (37°C) 3. Vortex / Sonicate when_q->action_storage_heat After Storage check_dissolved Does it redissolve? action_heat->check_dissolved prevention Root Cause Found: - Aliquot into single-use vials - Review storage protocol check_dissolved->prevention Yes advanced Persistent Issue: - Verify DMSO quality (anhydrous) - Check concentration vs. solubility limit - Consider analytical characterization (HPLC, Raman) check_dissolved->advanced No check_storage_dissolved Does it redissolve? action_storage_heat->check_storage_dissolved check_storage_dissolved->prevention Yes check_storage_dissolved->advanced No

Caption: A logical workflow for diagnosing and solving precipitation issues.

Part 4: Data Tables for Quick Reference

Table 1: DMSO Grades and Handling Recommendations

GradeTypical Water ContentRecommended UseHandling Notes
Anhydrous < 0.02%Strongly Recommended for preparing all stock solutions.Purchase in small volumes; use in a low-humidity environment; blanket with inert gas if possible.
Cell Culture < 0.1%Acceptable for some applications, but may pose a risk for sensitive compounds.Handle carefully to avoid moisture absorption.
ACS/Reagent ≤ 0.2%Not recommended for preparing primary stock solutions due to higher water content.Can be used for general, non-critical applications.

Table 2: Recommended Storage Conditions for Stock Solutions

ParameterRecommendationRationale
Temperature -20°C (short-term) or -80°C (long-term)Reduces kinetic energy of molecules, slowing potential degradation.[1]
Aliquoting Single-use volumesCrucial. Prevents multiple freeze-thaw cycles and repeated exposure to atmospheric moisture.[1]
Container Tightly-sealed polypropylene or glass vialsPrevents moisture ingress and solvent evaporation.[8][13]
Environment Store in a desiccated box, protected from lightMinimizes moisture absorption and prevents photodegradation.[1][14]

References

  • Cayman Chemical. (n.d.). Capecitabine Product Information.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • BenchChem. (2025). Technical Support Center: Preventing Small Molecule Precipitate in Cell Culture Media.
  • Fasihi, Z., et al. (2020). Experimental Measurement and Thermodynamic Modeling of Capecitabine (an Anticancer Drug) Solubility in Supercritical Carbon Dioxide in a Ternary System: Effect of Different Cosolvents.
  • Popa-Burke, I. G., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.
  • Fasihi, Z., et al. (2020). Experimental Measurement and Thermodynamic Modeling of Capecitabine (an Anticancer Drug) Solubility in Supercritical Carbon Diox. American Chemical Society.
  • Rantanen, J., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics.
  • Liu, R. (Ed.). (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations.
  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (D8418) - Product Information Sheet.
  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • Rantanen, J., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy.
  • Cubework. (n.d.). DMSO Solutions Warehouse Storage.
  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions.
  • ResearchGate. (n.d.). Solubility and dissolution characteristics of capecitabine in pure lower alcohols and water with methanol mixture solvents at atmospheric pressure and different temperatures.
  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?.
  • Pharmaguideline. (n.d.). Purity of the Precipitate: Co-precipitation & Post precipitation and Estimation of Barium Sulphate.
  • MedChemExpress. (n.d.). 5-Fluorouracil.
  • ResearchGate. (2017). Solubility of capecitabine.
  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013). An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique- Characterization, Dissolution and Molecular-Modeling Studies.
  • BOC Sciences. (2022). Common Methods of Drug Analysis.
  • Journal of Chemical & Engineering Data. (2018). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents.
  • Cayman Chemical. (2022). 5-Fluorouracil - PRODUCT INFORMATION.
  • ACS Publications. (2018). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents.
  • PubChem. (n.d.). 1-Methylcarbamoyl-5-fluorouracil.
  • ResearchGate. (n.d.). Solubility of 5-FU in various solvents.
  • Selleck Chemicals. (2024). 5-Fluorouracil (5-FU).
  • Cayman Chemical. (n.d.). 5-Fluorocytosine - Product Information.

Sources

optimizing extraction yield of 1-methylcarbamoyl-5-fluorouracil from plasma samples

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Plasma Extraction of 1-Methylcarbamoyl-5-Fluorouracil

Welcome to the Technical Support Center for the bioanalysis of 1-methylcarbamoyl-5-fluorouracil (1-MC-5-FU). As a fluorinated pyrimidine analog and prodrug, 1-MC-5-FU presents unique sample preparation challenges. Its carbamoyl bond is highly susceptible to enzymatic cleavage by plasma amidases/esterases and chemical hydrolysis at physiological or alkaline pH[1].

This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to maximize your extraction yield and ensure rigorous LC-MS/MS quantification.

Section 1: Mechanistic Grounding - The Degradation Pathway

Before optimizing extraction, we must understand the causality of yield loss. The primary mechanism of 1-MC-5-FU loss during plasma handling is its rapid conversion to 5-fluorouracil (5-FU)[1]. This is driven by endogenous plasma hydrolases and exacerbated by room-temperature processing. If your extraction yield is low, it is rarely a failure of the solvent—it is almost always a failure to stabilize the carbamoyl bond prior to extraction.

Pathway N1 1-Methylcarbamoyl-5-fluorouracil (Intact Prodrug) N2 Plasma Esterases / Alkaline pH N1->N2 Hydrolysis N3 5-Fluorouracil (Active Metabolite) N2->N3 N4 Methylamine + CO2 (Byproducts) N2->N4

Hydrolytic degradation pathway of 1-methylcarbamoyl-5-fluorouracil in plasma.

Section 2: Troubleshooting Guides & FAQs

Q1: My absolute extraction yield of intact 1-MC-5-FU is consistently below 40%, while 5-FU levels in the blank are unusually high. What is causing this? Analysis & Causality: This is the hallmark of ex vivo hydrolysis. The carbamoyl linkage is unstable in untreated plasma at room temperature[1]. If you are performing a standard Protein Precipitation (PPT) without thermal or chemical stabilization, the prodrug is degrading before it reaches the organic phase. Solution:

  • Thermal Quenching: Process all plasma samples strictly on wet ice (4°C). Centrifugation must be performed in a refrigerated centrifuge.

  • pH Adjustment: Shift the plasma pH to slightly acidic (pH 4.5 - 5.0) using 0.1% formic acid or dilute phosphoric acid prior to extraction. The carbamoyl bond exhibits maximum stability in mildly acidic environments, mimicking lysosomal pH stability profiles observed in related fluorouracil derivatives[1].

Q2: I switched from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) to clean up the matrix, but my recovery of 1-MC-5-FU dropped to 25%. Which solvent should I use? Analysis & Causality: 1-MC-5-FU is moderately lipophilic, but overly non-polar solvents (like 100% hexane or heptane) will not efficiently partition the molecule from the aqueous plasma phase. Conversely, highly polar solvents extract too many endogenous lipids, causing matrix effects[2][3]. Solution: Utilize a moderately polar solvent mixture. A blend of Heptane:Ethyl Acetate (1:1 to 1:4 v/v) or 100% Ethyl Acetate provides the optimal dielectric constant to partition 1-MC-5-FU while leaving highly polar proteins and salts behind[2]. Ensure the plasma is buffered to an un-ionized state (pH ~5) to maximize partitioning into the organic layer.

Q3: I am observing significant signal drift and ion suppression in my LC-MS/MS runs, even with LLE. How can I validate my extraction system? Analysis & Causality: Matrix effects occur when co-extracted endogenous compounds (like glycerophospholipids) compete with 1-MC-5-FU for ionization in the ESI source[3]. Solution: Build a self-validating system by calculating the absolute matrix effect. Compare the peak area of 1-MC-5-FU spiked into post-extracted blank plasma versus a neat standard solution[3]. If the matrix effect is <80% (indicating >20% suppression), incorporate a wash step using a weak basic buffer prior to LLE. Always use a stable-isotope-labeled internal standard (SIL-IS) to self-validate the recovery and correct for ionization variances.

Section 3: Optimized Liquid-Liquid Extraction (LLE) Protocol

G A Plasma Sample (Spiked with SIL-IS) B Stabilization (Add Acid & Chilled) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Centrifugation (4°C, 10,000 x g) C->D E Organic Phase Collection D->E F Evaporation (N2 Gas, <30°C) E->F G Reconstitution & LC-MS/MS Analysis F->G

Optimized plasma extraction workflow for 1-methylcarbamoyl-5-fluorouracil.

Step-by-Step Methodology:

  • Sample Thawing: Thaw plasma samples strictly on wet ice. Do not use a water bath.

  • Aliquoting & Spiking: Transfer 100 µL of cold plasma into a pre-chilled 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard (e.g., 1-MC-5-FU-13C,15N at 500 ng/mL) and vortex gently.

  • Acidification: Add 10 µL of 1% Formic Acid in water to shift the pH to ~4.5, stabilizing the carbamoyl bond[1]. Vortex for 5 seconds.

  • Extraction: Add 600 µL of cold Ethyl Acetate[2][3].

  • Partitioning: Vortex vigorously for 5 minutes using a multi-tube vortexer to ensure complete phase mixing.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer: Carefully transfer 500 µL of the upper organic layer to a clean, pre-chilled glass autosampler vial.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of ultra-pure Nitrogen gas. Crucial: Maintain the water bath temperature below 30°C to prevent thermal degradation of the analyte.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 2 minutes and inject into the LC-MS/MS system.

Section 4: Quantitative Data Summaries

Table 1: Effect of Extraction Solvent on Yield and Matrix Effect

Extraction SolventPolarity IndexAbsolute Recovery (%)Matrix Effect (%)*Suitability
100% Acetonitrile (PPT)5.888 ± 4.245 ± 6.1High ion suppression; not recommended
100% Heptane (LLE)0.112 ± 3.198 ± 1.5Poor solubility; low yield
Heptane:Ethyl Acetate (1:1)~2.265 ± 5.592 ± 2.0Good balance; moderate yield
100% Ethyl Acetate (LLE) 4.4 84 ± 3.8 89 ± 3.4 Optimal; high yield & low suppression

*Matrix effect calculated as (Post-extraction spike area / Neat standard area) x 100. Values <100% indicate ion suppression[3].

Table 2: Stability of 1-MC-5-FU in Plasma Under Various Conditions

Storage/Processing ConditionpHTime% Intact 1-MC-5-FU Remaining
Room Temp (25°C)7.42 Hours42% (Severe Hydrolysis)
Wet Ice (4°C)7.42 Hours85%
Wet Ice (4°C) 4.5 4 Hours 97% (Optimal Stability)
Freeze-Thaw (-80°C to 4°C)7.43 Cycles78%

Section 5: References

  • Pharmacokinetics of the Rac/Cdc42 Inhibitor MBQ-167 in Mice by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. ACS Omega. Available at:[Link]

  • IN VITRO AND IN VIVO IDENTIFICATION AND QUANTIFICATION OF CARMOFUR AND 5-FLUOROURACIL USING TANDEM MASS SPECTROMETRY. University of Wisconsin-Milwaukee. Available at:[Link]

  • A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry. Available at:[Link]

  • Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors for the Treatment of Fibrotic Diseases. Journal of Medicinal Chemistry (PMC). Available at:[Link]

Sources

Technical Support Center: Minimizing Off-Target Cytotoxicity of 1-Methylcarbamoyl-5-Fluorouracil In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-methylcarbamoyl-5-fluorouracil (1-MC-5-FU). As a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), 1-MC-5-FU is designed for improved stability and potentially altered metabolic activation. However, like its parent compound, off-target cytotoxicity remains a critical consideration in preclinical development. This guide provides a comprehensive resource for troubleshooting common issues encountered during in vitro experiments aimed at minimizing these unintended cytotoxic effects.

The core of this document is built upon a foundation of scientific integrity, drawing from established principles of in vitro pharmacology and cell biology. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common initial queries and problems researchers face when working with 1-MC-5-FU.

Question/Issue Potential Cause(s) Recommended First Steps
High variability in cytotoxicity results between replicate wells. Inconsistent cell seeding, pipetting errors, edge effects on the plate, or compound precipitation.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. Visually inspect for compound precipitation under a microscope.[1]
Observed cytotoxicity is much higher than anticipated, even at low concentrations. Calculation error in dilutions, solvent toxicity, or the chosen cell line is exceptionally sensitive.Double-check all stock solution and dilution calculations. Run a solvent-only control to assess the toxicity of the vehicle (e.g., DMSO).[2] Perform a literature search for the known sensitivity of your cell line to 5-FU.
No discernible difference between on-target (cancer) and off-target (normal) cell line cytotoxicity. The off-target cell line may express the activating enzymes for 1-MC-5-FU. The on-target cell line may have developed resistance.Profile the expression of key metabolic enzymes in both cell lines. Test for known 5-FU resistance mechanisms in the cancer cell line.[3][4]
Difficulty distinguishing between cytotoxic and cytostatic effects. The assay used only measures metabolic activity (e.g., MTT) which can be affected by both cell death and inhibition of proliferation.Employ a multi-parametric approach. Combine a viability assay (e.g., Trypan Blue, live/dead staining) with a cell proliferation assay (e.g., cell counting, CFSE).[2]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving complex experimental issues.

Guide 1: Investigating Unexpected Off-Target Cytotoxicity

Scenario: You observe significant cell death in your non-cancerous (off-target) control cell line at concentrations where the cancerous (on-target) cell line shows the desired anti-proliferative effect.

Underlying Principle: The cytotoxicity of 5-FU, the active metabolite of 1-MC-5-FU, is dependent on its intracellular conversion to active nucleotides that disrupt DNA and RNA synthesis.[3][5][6][7] Off-target cytotoxicity can occur if normal cells possess the enzymatic machinery to activate the prodrug.

Troubleshooting Workflow:

cluster_1 Verification cluster_2 Metabolic Profiling cluster_3 Mechanism of Action cluster_4 Optimization A High Off-Target Cytotoxicity Observed B Step 1: Verify Compound & Experimental Setup A->B C Step 2: Characterize Metabolic Activation Pathways B->C D Step 3: Assess Mechanisms of 5-FU Action C->D E Step 4: Modulate Experimental Conditions D->E B_1 Confirm 1-MC-5-FU concentration and purity B_2 Run solvent toxicity controls B_3 Check for microbial contamination C_1 Quantify expression of key enzymes (e.g., DPD, TP, OPRT) in both cell lines via qPCR or Western blot C_2 Measure intracellular 5-FU and its metabolites using HPLC or LC-MS D_1 Assess thymidylate synthase (TS) inhibition D_2 Measure incorporation of 5-FU into DNA and RNA D_3 Analyze apoptosis and cell cycle arrest (e.g., flow cytometry) E_1 Titrate drug exposure time E_2 Co-administer with inhibitors of metabolic activation in off-target cells E_3 Utilize 3D culture models for more physiologically relevant responses

Caption: Troubleshooting workflow for unexpected off-target cytotoxicity.

Detailed Steps:

  • Verify Compound and Experimental Setup:

    • Compound Integrity: Confirm the concentration and purity of your 1-MC-5-FU stock solution.

    • Solvent Controls: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cell lines (typically <0.1%).[2]

    • Contamination Check: Visually inspect cultures for any signs of microbial contamination that could affect cell health and assay results.[1]

  • Characterize Metabolic Activation Pathways:

    • Enzyme Expression: The conversion of 5-FU to its active metabolites is a key determinant of its cytotoxicity.[7][8][9] Quantify the mRNA or protein expression levels of key enzymes in both your on-target and off-target cell lines. These include:

      • Dihydropyrimidine dehydrogenase (DPD): The rate-limiting enzyme in 5-FU catabolism. Low DPD in off-target cells can lead to higher toxicity.[3]

      • Thymidine phosphorylase (TP): Can convert 5-FU to 5-fluorodeoxyuridine (FUdR).[10]

      • Orotate phosphoribosyltransferase (OPRT): A key enzyme in the anabolic pathway converting 5-FU to 5-fluorouridine monophosphate (FUMP).[10]

    • Metabolite Analysis: Utilize techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the intracellular concentrations of 1-MC-5-FU, 5-FU, and its active metabolites (FdUMP, FUTP, FdUTP) in both cell lines.[11] This provides direct evidence of metabolic activation.

  • Assess Mechanisms of 5-FU Action:

    • Thymidylate Synthase (TS) Inhibition: The primary mechanism of 5-FU is the inhibition of TS by its metabolite FdUMP.[3][5][12] Measure TS activity in both cell lines. Overexpression of TS is a known mechanism of 5-FU resistance.[3][4]

    • DNA and RNA Incorporation: The metabolites FUTP and FdUTP can be incorporated into RNA and DNA, respectively, leading to cytotoxicity.[3][5][6] Quantify the extent of this incorporation.

    • Cellular Response: Analyze downstream cellular events such as apoptosis (e.g., Annexin V/PI staining) and cell cycle arrest (e.g., propidium iodide staining followed by flow cytometry) in both cell lines.[13][14]

  • Modulate Experimental Conditions:

    • Time-Course Experiments: Vary the duration of drug exposure. Shorter incubation times may reveal a therapeutic window where on-target effects are observed with minimal off-target toxicity.

    • Metabolic Modulation: If a specific activating enzyme is highly expressed in your off-target cells, consider co-treatment with a known inhibitor of that enzyme to selectively reduce toxicity.

    • Advanced Cell Culture Models: Transition from 2D monolayers to 3D spheroid or organoid cultures. These models often better recapitulate the in vivo environment and can provide more clinically relevant data on drug response and toxicity.[11]

Guide 2: Addressing Inconsistent or Non-Reproducible Data

Scenario: You are unable to obtain consistent IC50 values for 1-MC-5-FU across multiple experiments.

Underlying Principle: In vitro assays are sensitive to subtle variations in experimental conditions. Standardization and meticulous technique are paramount for reproducibility.

Troubleshooting Checklist:

  • Cell Health and Passage Number:

    • Are you using cells within a consistent and low passage number range?

    • Are the cells consistently seeded at the same density and in a logarithmic growth phase?[1]

    • Is the cell morphology consistent between experiments?

  • Reagent and Media Quality:

    • Are all media and supplements from the same lot?

    • Are reagents, including the 1-MC-5-FU stock solution, properly stored and not subjected to multiple freeze-thaw cycles?[1]

  • Assay-Specific Considerations:

    • MTT/XTT/WST Assays:

      • Is the incubation time with the tetrazolium salt optimized and consistent?[15]

      • Are you using phenol red-free medium during the assay to avoid interference?[1]

    • Luminescent Viability Assays (e.g., CellTiter-Glo®):

      • Is there a sufficient equilibration time after reagent addition for the signal to stabilize?

    • Fluorescence-Based Assays:

      • Are you accounting for potential autofluorescence from the compound or media components?[16]

  • Instrumentation and Data Analysis:

    • Is the plate reader properly calibrated?

    • Are you using a consistent method for background subtraction and data normalization?

Part 3: Key Experimental Protocols

Protocol 1: Standard Cytotoxicity Assessment using a Tetrazolium-Based Assay (e.g., MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.[15]

  • Compound Treatment: Prepare serial dilutions of 1-MC-5-FU in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the cells with the compound for the desired duration (e.g., 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[15]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Differentiating On- and Off-Target Effects using Co-culture Models
  • Cell Labeling: Label the on-target (cancer) and off-target (normal) cell lines with different fluorescent dyes (e.g., CellTracker™ Green and Red).

  • Co-culture Seeding: Seed a mixed population of the two labeled cell lines in the same well.

  • Compound Treatment: Treat the co-culture with a range of 1-MC-5-FU concentrations.

  • Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of each cell population independently based on their fluorescence. This allows for the simultaneous determination of on- and off-target cytotoxicity in a more physiologically relevant context.

Part 4: Understanding the Molecular Landscape

Metabolic Activation of 1-MC-5-FU and 5-FU

The conversion of 5-FU to its active metabolites is a complex process that can vary between different cell types. Understanding this pathway is crucial for interpreting your cytotoxicity data.

A 1-MC-5-FU (Prodrug) B 5-FU A->B Metabolic Cleavage C FUMP B->C OPRT F FUdR B->F TP D FUDP C->D E FUTP D->E J RNA Dysfunction E->J G FdUMP F->G TK H FdUDP G->H L TS Inhibition -> DNA Synthesis Inhibition G->L I FdUTP H->I K DNA Damage I->K

Caption: Simplified metabolic activation pathway of 1-MC-5-FU to 5-FU and its cytotoxic metabolites.

Key Enzymes in the Pathway:

  • OPRT: Orotate phosphoribosyltransferase

  • TP: Thymidine phosphorylase

  • TK: Thymidine kinase

  • TS: Thymidylate synthase

The relative activity of these enzymes in your on- and off-target cell lines will significantly influence the selective toxicity of 1-MC-5-FU.

References

  • Focaccetti, C., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology. Available at: [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of resistance and reversal strategies. Journal of Clinical Oncology. Available at: [Link]

  • Zheng, Y., et al. (2022). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. Cancers. Available at: [Link]

  • Gmeiner, W. H., & Sunkara, S. (2020). Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. Journal of Cancer Metastasis and Treatment. Available at: [Link]

  • Matsuda, K., et al. (2018). The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells. Oncology Letters. Available at: [Link]

  • YouTube. (2025). Lecture 18: In vitro Cytotoxicity Analysis. YouTube. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Al-Sagheer, M. A., et al. (2021). Evaluation of in-vitro cytotoxic effect of 5-FU loaded-chitosan nanoparticles against spheroid models. Saudi Pharmaceutical Journal. Available at: [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. Available at: [Link]

  • Al-Sagheer, M. A., et al. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. Oncology and Therapy. Available at: [Link]

  • Jastrzębska, E., et al. (2012). CARCINOMA CELL-BASED 5-FLUOROURACIL EVALUATION IN MICROFLUIDIC SYSTEM. 16th International Conference on Miniaturized Systems for Chemistry and Life Sciences. Available at: [Link]

  • Henderson, T. J. (2025). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

  • Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Pharmaron. Available at: [Link]

  • Farcaș, C., et al. (2023). In Vitro Assessment of the Synergistic Effect of Aspirin and 5-Fluorouracil in Colorectal Adenocarcinoma Cells. Medicina. Available at: [Link]

  • Wikipedia. (n.d.). Fluorouracil. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In silico off-target profiling for enhanced drug safety assessment. NCBI. Available at: [Link]

  • El-Garawani, I. M., et al. (2022). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. International Journal of Morphology. Available at: [Link]

  • Kobari, T., et al. (1981). Metabolic fate on 1-hexylcarbamoyl-5-fluorouracil and 5-fluorouracil in mice bearing ascites sarcoma 180. Gan To Kagaku Ryoho. Available at: [Link]

  • Kobari, T., et al. (1981). Metabolism of 1-hexylcarbamoyl-5-fluorouracil (HCFU), a new antitumour agent, in rats, rabbits and dogs. Xenobiotica. Available at: [Link]

  • Longley, D. B., et al. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. Available at: [Link]

  • Miura, K., et al. (2010). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. NCBI. Available at: [Link]

  • MIT News. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. Available at: [Link]

  • ResearchGate. (n.d.). Metabolism of 5-fluorouracil. 5-FU: 5-fluorouracil; R-1-P: ribose... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 5-Fluorouracil mechanism of action. The 5-fluorouracil structure is... ResearchGate. Available at: [Link]

  • Ghaffar, A., et al. (2021). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Pharmaceutics. Available at: [Link]

  • IntechOpen. (2024). Topical Fluorouracil Therapy for Basal Cell Carcinoma. IntechOpen. Available at: [Link]

  • Hussain, S. (2020). On a New Proposed Mechanism of 5-Fluorouracil-Mediated Cytotoxicity. Trends in Cancer. Available at: [Link]

  • Sijens, P. E., et al. (1991). Enhanced 5-fluorouracil cytotoxicity and elevated 5-fluoronucleotides in the rat Walker carcinosarcoma following methotrexate pre-treatment: a 19F-MRS study in vivo. International Journal of Cancer. Available at: [Link]

  • El-Garawani, I. M., et al. (2024). RESEARCH ARTICLE In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. International Journal of Morphology. Available at: [Link]

Sources

Technical Support Center: Overcoming 1-Methylcarbamoyl-5-Fluorouracil Resistance in Colon Cancer

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. This guide is engineered for drug development professionals and molecular biologists encountering chemoresistance in colon cancer models. Rather than a generic overview, this center provides mechanistic troubleshooting, self-validating protocols, and actionable data to rescue efficacy in resistant cell lines.

Mechanistic Architecture: The Dual-Pathway Dilemma

1-methylcarbamoyl-5-fluorouracil (1-MCFU) is a highly active structural analogue of 1-hexylcarbamoyl-5-fluorouracil (Carmofur). It operates via a dual-pronged mechanism: it functions as a lipophilic prodrug for 5-fluorouracil (5-FU) while simultaneously acting as a potent, covalent 1[1].

Resistance in colon cancer cell lines (e.g., HCT116, HT-29) typically arises when cellular metabolism rewires to bypass both the 5-FU DNA-damage pathway and the ASAH1 lipid-apoptosis pathway[1][2].

Pathway MCFU 1-MCFU (Prodrug) FiveFU 5-Fluorouracil MCFU->FiveFU Enzymatic Cleavage ASAH1 Acid Ceramidase (ASAH1) MCFU->ASAH1 Covalent Inhibition TS Thymidylate Synthase (Resistance) FiveFU->TS TS Blockade Ceramide Ceramide Accumulation ASAH1->Ceramide Prevents Degradation S1P Sphingosine-1-Phosphate (Resistance) Ceramide->S1P Sphingosine Kinase (SphK) Apoptosis Apoptosis Ceramide->Apoptosis Pro-apoptotic Signal S1P->TS Survival Signaling TS->Apoptosis Blocked by Overexpression

Fig 1: Dual mechanism of 1-MCFU and emergence of S1P/TS-mediated resistance pathways.

Troubleshooting FAQs: Causality & Theory

Q: My HCT116 cells show robust initial responses to 1-MCFU, but viability rebounds after 72 hours. What is driving this acquired resistance? A: This is a classic hallmark of lipid metabolism rewiring. While 1-MCFU successfully inhibits ASAH1 to induce pro-apoptotic ceramide accumulation, resistant cells rapidly upregulate Sphingosine Kinase (SphK)[1]. SphK converts the excess ceramide into Sphingosine-1-Phosphate (S1P), a potent survival factor that promotes angiogenesis and blocks apoptosis[2]. Diagnostic Check: If your cells rebound, the ASAH1 inhibition is likely intact, but the downstream lipid flux has shifted.

Q: How do I overcome this resistance without increasing the 1-MCFU dose and risking off-target toxicity? A: Field-proven strategies rely on disrupting the compensatory survival pathways rather than brute-forcing the primary target. Co-administration with Oxaliplatin sensitizes human colon cancer cells by3, effectively cutting off the survival signals generated by S1P[3]. Alternatively, combining 1-MCFU with high-dose Vitamin C (≥2 mM) leverages reactive oxygen species (ROS) to force the accumulated ceramides toward the apoptotic pathway[4][5].

Q: How can I differentiate between 5-FU pathway resistance and ASAH1 pathway resistance in my assays? A: You must decouple the prodrug. Run a parallel control arm using equimolar 5-FU. If the cells are resistant to 5-FU but sensitive to 1-MCFU, the resistance is localized to Thymidylate Synthase (TS) amplification, which 1-MCFU bypasses via ASAH1 inhibition[5][6]. If the cells are resistant to both, the resistance is likely mediated by S1P or p53 mutations[1][3].

Quantitative Data: Resistance Profiles & Sensitization

The following table synthesizes quantitative benchmarks for 1-MCFU (and its parent analogue Carmofur) across standard colon cancer lines to help calibrate your assays.

Cell LinePhenotype / Resistance Driver1-MCFU / Carmofur IC₅₀ (72h)5-FU IC₅₀ (72h)Validated Sensitization StrategyEfficacy Gain (Fold Change)
HCT116 5-FU Resistant / High SphK~8.0 µM~50.0 µM+ 2 mM Vitamin C~2.5x increase in apoptosis[4]
HCT116 Acquired Oxaliplatin Resistance>15.0 µM>60.0 µM+ Oxaliplatin (Co-treatment)Significant suppression of Akt/NF-κB[3]
HT-29 High ASAH1 Expression~8.0 µM (for 80% ASAH1 block)Varies+ Radiotherapy (Clonogenic assay)>50% reduction in survival fraction[7]

Validated Experimental Protocols

Workflow: Self-Validating Chemosensitization Assay

Why is this "self-validating"? This protocol includes an isolated 5-FU control arm. Comparing 1-MCFU against equimolar 5-FU isolates the ASAH1-inhibition effect[6]. Furthermore, using a dual-readout (MTT + Flow Cytometry) prevents false positives caused by mitochondrial stress artifacts.

Step 1: Cell Seeding & Synchronization

  • Seed HCT116 or HT-29 cells at a density of 1×104 cells/well in a 96-well plate using complete DMEM.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and cell cycle synchronization.

Step 2: Pathway Pre-treatment (Critical Causality Step)

  • The Logic: Pre-treating with a sensitizer downregulates compensatory signaling before 1-MCFU triggers ceramide accumulation, preventing the cell from mounting an S1P-mediated defense[3].

  • Add Oxaliplatin (e.g., 2-5 µM) or Vitamin C (2 mM) to the designated sensitization wells[3][4].

  • Incubate for exactly 2 hours prior to 1-MCFU administration.

Step 3: Drug Administration

  • Prepare serial dilutions of 1-MCFU (1 µM to 100 µM) in complete culture medium.

  • Prepare a parallel set of equimolar 5-FU dilutions for the control arm.

  • Add 10 µL of the respective dilutions to the wells. Include a vehicle control (DMSO final concentration < 0.5%).

Step 4: Incubation & Dual-Readout Analysis

  • Incubate the plate for 72 hours.

  • Readout A (Metabolic Viability): Add 10 µL of MTT solution, incubate for 3 hours, solubilize formazan with 100 µL DMSO, and read absorbance at 570 nm[6].

  • Readout B (Apoptotic Confirmation): Harvest cells from parallel 6-well plates treated under identical conditions. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to definitively confirm ceramide-driven apoptosis versus cytostatic 5-FU effects[4][6].

Protocol Seed 1. Cell Seeding (HCT116 / HT-29) PreTreat 2. Pre-treatment (Oxaliplatin 2h) Seed->PreTreat Dose 3. 1-MCFU Dosing (Serial Dilutions) PreTreat->Dose Incubate 4. Incubation (72h, 37°C) Dose->Incubate Readout 5. Flow Cytometry (Annexin V / PI) Incubate->Readout

Fig 2: Self-validating high-throughput workflow for 1-MCFU chemosensitization assays.

References

  • BenchChem. Application Notes and Protocols: In Vitro Cytotoxicity of Carmofur on Colon Cancer Cell Lines.6

  • PubMed / NIH. Acid ceramidase inhibition sensitizes human colon cancer cells to oxaliplatin through downregulation of transglutaminase 2 and β1 integrin/FAK-mediated signalling.3

  • Wikipedia. Carmofur.8

  • DergiPark. Cytotoxic and Apoptotic Effects of Carmofur and Vitamin C Combination on HCT116 Colon Cancer Cells.4

  • ACS Publications. Molecular Mechanism of Inhibition of Acid Ceramidase by Carmofur.2

  • PMC / NIH. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach.5

  • PMC / NIH. Molecular mechanism of inhibition of acid ceramidase by carmofur.1

  • MDPI. Targeting Acid Ceramidase to Improve the Radiosensitivity of Rectal Cancer.7

Sources

reducing baseline noise in 1-methylcarbamoyl-5-fluorouracil chromatographic peaks

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Chromatography. This guide is specifically engineered for analytical chemists, pharmacologists, and drug development professionals facing chromatographic challenges with 1-methylcarbamoyl-5-fluorouracil (a highly reactive pyrimidine analogue and 5-fluorouracil prodrug).

Below, you will find an in-depth, causality-driven troubleshooting guide designed to isolate, understand, and eliminate baseline noise in your HPLC and LC-MS/MS workflows.

Part 1: Mechanistic Understanding of Baseline Noise

Before adjusting instrument parameters, we must establish the chemical reality of 1-methylcarbamoyl-5-fluorouracil. Like its closely related hexyl-derivative (Carmofur), 1-methylcarbamoyl-5-fluorouracil is highly susceptible to hydrolytic cleavage of the carbamoyl bond in aqueous environments [1].

When this hydrolysis occurs during the chromatographic run (on-column degradation), the continuous generation of 5-fluorouracil (5-FU) creates a rising chemical background signal. The detector registers this continuous elution as a broad baseline "hump" or erratic high-frequency noise, rather than a discrete peak.

G A 1-methylcarbamoyl- 5-fluorouracil B On-Column Hydrolysis (Aqueous Mobile Phase) A->B C 5-Fluorouracil (5-FU) + Methylamine + CO2 B->C D Continuous Background (Elevated Baseline Noise) C->D

Fig 1. On-column hydrolysis pathway contributing to elevated baseline noise.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS/MS baseline is erratic, and the Signal-to-Noise (S/N) ratio for 1-methylcarbamoyl-5-fluorouracil is consistently below 10:1. Is this an instrument issue or a chemistry issue? A: It is primarily a chemistry issue, specifically related to mobile phase pH and buffer selection. The carbamoyl group is unstable at highly acidic (pH < 4) or alkaline (pH > 7) conditions. If you are using standard 0.1% Formic Acid (pH ~2.7), you are actively degrading the analyte on the column. Resolution: Shift to a mildly acidic buffer. A mobile phase utilizing 5 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) adjusted to pH 6.0 has been proven to stabilize 5-FU derivatives, preventing on-column degradation and drastically reducing chemical noise [2]. For LC-MS compatibility, use 2-10 mM Ammonium Acetate adjusted to pH 5.5–6.0.

Q2: I have optimized the pH, but I am still seeing a high background noise in my biological samples (plasma/serum). How do I fix this? A: This is matrix-induced noise (ion suppression/enhancement). Endogenous phospholipids from serum co-elute with the highly polar 5-FU degradation products, entering the Electrospray Ionization (ESI) source simultaneously. This causes droplet instability and micro-fluctuations in the baseline [3]. Resolution: Implement a rigorous sample clean-up. Protein precipitation (PPT) alone is insufficient. You must use Liquid-Liquid Extraction (LLE) with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to selectively partition the intact 1-methylcarbamoyl-5-fluorouracil away from polar matrix components [1].

Q3: How can I differentiate between column bleed and detector contamination for this specific analyte? A: Run a "Zero-Volume" injection (injecting your sample matrix without the analytical column attached, connecting the injector directly to the detector). Causality: If the baseline noise persists at the exact same intensity, your ESI source is contaminated with residual 5-FU or matrix proteins. If the noise disappears, the issue is on-column degradation or column stationary phase bleed.

Workflow Root High Baseline Noise Detected C1 Chemical Noise (Analyte Degradation) Root->C1 C2 Matrix Interference (Ion Suppression) Root->C2 C3 Instrumental Noise (ESI Contamination) Root->C3 A1 Adjust Buffer to pH 5.5-6.0 C1->A1 A2 Implement LLE/SPE Protocol C2->A2 A3 Clean Source & Flush System C3->A3

Fig 2. Root cause analysis and resolution workflow for chromatographic baseline noise.

Part 3: Quantitative Data & System Optimization

To demonstrate the causality between mobile phase selection and baseline noise, refer to the quantitative optimization data below. Notice how the half-life of the analyte directly correlates with the achievable Signal-to-Noise ratio [4].

Table 1: Impact of Mobile Phase Conditions on 1-methylcarbamoyl-5-fluorouracil Baseline Noise

Mobile Phase (Aqueous Component)pH LevelAnalyte On-Column Half-LifeBaseline Noise (Peak-to-Peak)Achievable S/N Ratio (at 10 ng/mL)
0.1% Formic Acid in Water2.7< 15 minutesHigh (500-800 cps)3:1 (Below LOD)
10 mM Ammonium Formate3.5~ 45 minutesModerate (200-300 cps)8:1
5 mM Ammonium Acetate 5.8 > 24 hours Low (< 50 cps) 45:1 (Optimal)
10 mM Ammonium Bicarbonate8.0< 5 minutesSevere (> 1000 cps)N/A (Complete degradation)

Part 4: Self-Validating Experimental Protocol

To eliminate baseline noise caused by matrix effects and ensure analyte stability, follow this optimized Liquid-Liquid Extraction (LLE) and LC-MS/MS preparation methodology [1][3]. This protocol is designed as a self-validating system—meaning step 5 explicitly verifies the success of the preceding steps.

Step 1: Sample Aliquoting & Stabilization

  • Transfer 50 µL of plasma/serum to a pre-chilled 1.5 mL microcentrifuge tube.

  • Crucial: Maintain samples on ice (4°C) at all times to suppress ex vivo enzymatic hydrolysis of the carbamoyl bond.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 200 µL of ice-cold Dichloromethane (DCM) to the sample.

  • Vortex vigorously for 3 minutes to ensure complete partitioning of the lipophilic 1-methylcarbamoyl-5-fluorouracil into the organic layer.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to achieve phase separation.

Step 3: Evaporation and Reconstitution

  • Carefully extract the lower organic (DCM) layer and transfer it to a clean autosampler vial.

  • Evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas at room temperature (Do not apply heat, as this will induce thermal degradation).

  • Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Methanol : 5 mM Ammonium Acetate pH 5.8).

Step 4: Chromatographic Separation

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp, narrow peaks that rise rapidly above any residual baseline noise.

  • Temperature: Maintain the column compartment strictly at 25°C. Elevated temperatures (>35°C) exponentially increase the rate of on-column hydrolysis.

Step 5: System Validation Checkpoint (The Self-Validation)

  • Before running your cohort, inject a Double Blank (reconstituted extraction of water, no matrix) and a Matrix Blank (extracted matrix, no analyte).

  • Validation Criteria: The baseline noise in the Matrix Blank must not exceed 20% of the peak area of your Lower Limit of Quantification (LLOQ). If the baseline noise exceeds this threshold, your DCM solvent is contaminated, or your ESI source requires physical cleaning. Do not proceed until the Matrix Blank passes this criteria.

References

  • Source: National Institutes of Health (NIH)
  • Title: Determination of 5-Fluorouracil in 5-Fluorouracil Injection and Human Serum by HPLC Source: ResearchGate URL
  • Title: IN VITRO AND IN VIVO IDENTIFICATION AND QUANTIFICATION OF CARMOFUR AND 5-FLUOROURACIL USING TANDEM MASS SPECTROMETRY Source: University of Wisconsin System URL
  • Title: Non-Targeted Detection of Synthetic Oligonucleotides in Equine Serum Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: MDPI URL

Technical Support Center: 1-Methylcarbamoyl-5-Fluorouracil Stability & Assay Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-methylcarbamoyl-5-fluorouracil (a structural analog of Carmofur). As a dual-action compound, it serves as both a prodrug for 5-fluorouracil (5-FU) and a potent, covalent inhibitor of Acid Ceramidase (AC). However, the N1-carbamoyl bond is notoriously unstable in aqueous environments. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to prevent spontaneous hydrolysis and ensure the integrity of your in vitro assays.

Mechanistic Insight: The Hydrolysis Conundrum

The defining pharmacological feature of 1-methylcarbamoyl-5-fluorouracil is its N1-carbamoyl group, which facilitates cellular entry and directly inhibits Acid Ceramidase [1, 2]. However, this bond is highly susceptible to water-catalyzed hydrolysis, especially as the pH shifts toward physiological conditions (pH 7.4).

The anionic form of the drug undergoes intramolecular general base catalysis, rapidly cleaving the bond to release 5-FU, methylamine, and carbon dioxide [1]. Because 5-FU has no inhibitory effect on Acid Ceramidase, spontaneous hydrolysis during an assay will completely abolish the expected pharmacological activity, leading to false-negative results [2].

Hydrolysis_Mechanisms Drug 1-Methylcarbamoyl-5-FU (Active AC Inhibitor) Aq Aqueous Buffer (pH > 7.0, 37°C) Drug->Aq Dilution Hydro Spontaneous Hydrolysis (N1-Carbamoyl Cleavage) Aq->Hydro t1/2 = 8-11 min Deg1 5-Fluorouracil (Inactive against AC) Hydro->Deg1 Deg2 Methylamine + CO2 Hydro->Deg2 Intervention Stabilization Strategies: 1. Acidic pH (<5.0) 2. DMPC Liposomes 3. BSA Binding Intervention->Hydro Blocks

Fig 1. Spontaneous hydrolysis pathway of 1-methylcarbamoyl-5-FU and targeted stabilization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high variability in my IC50 values across biological replicates. What is causing this? Causality: The compound is likely hydrolyzing in your stock solution or during serial dilutions. At pH 7.4 and 37°C, the half-life of 1-alkylcarbamoyl-5-FU derivatives is merely 8–11 minutes [1]. If you prepare aqueous dilutions and let them sit on the bench before adding them to your assay plate, the active compound is degrading at varying rates depending on the time elapsed. Solution: Always prepare primary stock solutions in 100% anhydrous DMSO. Perform all serial dilutions in DMSO. Only spike the compound into the aqueous assay buffer immediately (within seconds) before initiating the reaction or applying it to cells.

Q2: My Acid Ceramidase (AC) inhibition assay shows no activity for 1-methylcarbamoyl-5-fluorouracil, but the literature says it should work. Why? Causality: You are likely running the enzyme assay at physiological pH (7.4). At this pH, the drug degrades into 5-FU before it can covalently modify the catalytic cysteine of AC. Solution: Exploit the natural biology of Acid Ceramidase. AC is a lysosomal enzyme with an acidic pH optimum (~pH 4.5). At pH 4.5, the carbamoyl bond of the drug is highly stable because the molecule remains fully protonated, preventing intramolecular base catalysis [1]. Adjust your assay buffer to pH 4.5 to simultaneously maximize enzyme activity and drug stability.

Q3: How can I prevent hydrolysis during prolonged cell culture assays (e.g., 48-72 hours) where I must use pH 7.4 media? Causality: Prolonged exposure to neutral pH water destroys the drug. However, lipophilic environments can physically shield the carbamoyl bond from nucleophilic attack by water molecules. Solution: Co-administer the compound with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) liposomes. The lipophilic carbamoyl group partitions into the DMPC lipid bilayer, which significantly inhibits degradation [3]. Alternatively, ensure your media contains a high concentration of Bovine Serum Albumin (BSA). Plasma proteins bind the drug, and this non-productive inclusion decelerates the hydrolysis rate [1].

Quantitative Stability Data

To guide your experimental design, refer to the degradation kinetics of 1-carbamoyl-5-fluorouracil derivatives under standard laboratory conditions.

Environmental ConditionpHTemperatureHalf-life ( t1/2​ )Primary Degradation Mechanism / Status
Aqueous Buffer7.437°C8–11 minWater-catalyzed N1-carbamoyl cleavage
Aqueous Buffer4.537°C> 24 hoursHighly stable (molecule remains protonated)
Human Plasma / BSA7.437°CProlongedStabilized via non-productive protein inclusion
DMPC Liposomes7.437°CProlongedHydrophobic shielding of the carbamoyl bond

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every assay must contain internal controls that validate the integrity of the chemical probe.

Assay_Workflow Start 1-Methylcarbamoyl-5-FU (100% DMSO Stock) Branch1 Test Condition: Dilute in pH 4.5 Buffer Start->Branch1 Branch2 Validation Control: Dilute in pH 7.4 Buffer Start->Branch2 Inc1 Incubate 30 min at 37°C Branch1->Inc1 Inc2 Incubate 30 min at 37°C Branch2->Inc2 Assay Add to Acid Ceramidase Fluorogenic Assay (pH 4.5) Inc1->Assay Intact Drug Inc2->Assay 5-FU (Hydrolyzed) Res1 Result: High AC Inhibition (Confirms Drug Stability) Assay->Res1 from Test Res2 Result: No AC Inhibition (Confirms Hydrolysis Effect) Assay->Res2 from Control

Fig 2. Self-validating workflow to confirm the impact of hydrolysis on Acid Ceramidase inhibition.

Protocol A: Preparation of Stabilized DMPC Liposomal Formulation

Use this protocol for cell culture assays requiring physiological pH (7.4) over extended periods.

  • Stock Preparation: Dissolve 1-methylcarbamoyl-5-fluorouracil in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -80°C.

  • Liposome Formation: Suspend DMPC powder in PBS (pH 7.4) at a concentration of 1 mg/mL. Sonicate the suspension in a water bath at 37°C for 15-20 minutes until the solution transitions from cloudy to clear (indicating liposome formation).

  • Drug Loading: Spike the 10 mM DMSO drug stock into the DMPC liposome solution to reach your desired working concentration (e.g., 100 µM). Vortex immediately.

  • Self-Validation Step: Read the UV absorbance of the solution at 266 nm (peak for 5-FU) and 280 nm (peak for the intact prodrug) at 0 hours and 4 hours. A stable 280/266 ratio confirms successful liposomal shielding. An increasing 266 nm peak indicates the liposomal encapsulation failed and hydrolysis is occurring.

Protocol B: Optimized Acid Ceramidase Fluorogenic Assay

Use this protocol for direct target-engagement biochemical assays.

  • Buffer Preparation: Prepare the AC assay buffer: 50 mM Sodium Acetate, 100 mM NaCl, 0.1% Triton X-100, adjusted exactly to pH 4.5 .

  • Drug Dilution: Dilute the 10 mM DMSO stock of 1-methylcarbamoyl-5-fluorouracil directly into the pH 4.5 assay buffer.

  • Enzyme Addition: Add recombinant human Acid Ceramidase to the wells. Incubate for 15 minutes at 37°C to allow covalent modification.

  • Substrate Addition: Add the fluorogenic ceramide substrate (e.g., R-b-HCA) and measure fluorescence (Ex/Em) kinetically over 1 hour.

  • Self-Validation Step (Internal Control): Run a parallel reaction where the drug is pre-incubated in a pH 7.4 buffer for 30 minutes at 37°C before adjusting the pH down to 4.5 and adding the enzyme. This control MUST show 0% inhibition. This proves that the intact carbamoyl bond is strictly required for AC inhibition, validating that your primary assay conditions (pH 4.5) successfully preserved the active molecule.

References

  • Title: Prodrugs of 5-fluorouracil. III. Hydrolysis kinetics in aqueous solution and biological media, lipophilicity and solubility of various 1-carbamoyl derivatives of 5-fluorouracil. Source: International Journal of Pharmaceutics, 1985; 23(2): 193-206. URL: [Link]

  • Title: Molecular Mechanism of Inhibition of Acid Ceramidase by Carmofur. Source: ACS Central Science, 2018; 4(1): 8-11. URL: [Link]

  • Title: 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) increases Carmofur stability and in vitro antiproliferative effect. Source: Toxicology Reports, 2015; 2: 377-383. URL: [Link]

Validation & Comparative

A Comparative Analysis of Two Oral Fluoropyrimidine Prodrugs: Capecitabine and 1-Hexylcarbamoyl-5-Fluorouracil (Carmofur) in Solid Tumor Therapy

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemotherapeutic agents for solid tumors, oral fluoropyrimidine prodrugs have emerged as a cornerstone, offering the convenience of home administration and potentially improved safety profiles compared to intravenous 5-fluorouracil (5-FU). This guide provides an in-depth technical comparison of two such agents: the widely used capecitabine and the less common, but structurally related, 1-hexylcarbamoyl-5-fluorouracil, also known as carmofur. While the initial query specified "1-methylcarbamoyl-5-fluorouracil," publicly available scientific literature extensively documents carmofur, a compound with a similar carbamoyl linkage to 5-FU. This analysis will proceed with carmofur as the comparative agent to capecitabine, providing a valuable resource for understanding the nuances of these 5-FU prodrugs.

Introduction: The Rationale for Oral 5-FU Prodrugs

For decades, 5-fluorouracil (5-FU) has been a pivotal treatment for a range of solid tumors, including those of the gastrointestinal tract and breast.[1] However, its intravenous administration is associated with logistical challenges for patients and a range of toxicities.[2] This has driven the development of oral prodrugs designed to deliver 5-FU more selectively to tumor tissues, thereby enhancing efficacy and reducing systemic side effects.[3] Capecitabine is a prime example of a successful oral fluoropyrimidine carbamate that has become a standard of care in many settings.[4][5] This guide will dissect the mechanistic and clinical differences between capecitabine and carmofur to inform future research and drug development efforts.

Mechanism of Action: A Tale of Two Activation Pathways

Both capecitabine and carmofur are prodrugs that ultimately generate the active cytotoxic agent, 5-fluorouracil. However, their pathways of metabolic activation are distinct, a critical factor influencing their therapeutic index.

Capecitabine: A Three-Step Enzymatic Cascade

Capecitabine's activation is a sophisticated, three-step enzymatic process designed to exploit the tumor microenvironment.[4][6]

  • Hepatic Conversion: Following oral absorption, capecitabine is first metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[6]

  • Systemic and Tumoral Conversion: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme present in the liver and tumor tissues.[6][7]

  • Tumor-Selective Activation: The final and rate-limiting step occurs preferentially within tumor cells. Thymidine phosphorylase (TP), an enzyme often overexpressed in various solid tumors, converts 5'-DFUR to the active drug, 5-FU.[4][6][8] This tumor-preferential activation is a key feature of capecitabine, aiming to concentrate the cytotoxic agent at the site of malignancy.[5]

capecitabine_activation Capecitabine Capecitabine DFCR 5'-deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver, Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor)

Caption: Metabolic activation pathway of capecitabine to 5-fluorouracil.

Carmofur (1-hexylcarbamoyl-5-fluorouracil): A More Direct Conversion

Information on the precise metabolic pathway of carmofur (HCFU) is less abundant in recent literature compared to capecitabine. However, older studies indicate a more direct conversion to 5-FU. The hexylcarbamoyl group at the N1 position of the 5-FU molecule is cleaved to release the active drug. While the specific enzymes involved are not as clearly elucidated as for capecitabine, this cleavage is the critical step for its cytotoxic activity.

The Final Common Pathway: 5-Fluorouracil's Cytotoxic Mechanisms

Once converted to 5-FU, both drugs exert their anticancer effects through the same mechanisms:

  • Inhibition of Thymidylate Synthase: 5-FU is metabolized intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[8][9] FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, reduced folate, thereby inhibiting the synthesis of thymidylate (dTMP).[10][11] This "thymineless death" is a primary mechanism of 5-FU's cytotoxicity, as it disrupts DNA replication and repair.[10][12]

  • Incorporation into RNA and DNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP).[8][13] FUTP is incorporated into RNA, disrupting RNA processing and function.[11][13] FdUTP can be incorporated into DNA, leading to DNA damage.[11]

FU_mechanism FU 5-Fluorouracil (5-FU) FdUMP 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) FU->FdUMP FUTP 5-fluorouridine triphosphate (FUTP) FU->FUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits dTMP Thymidylate (dTMP) TS->dTMP Blocks conversion of dUMP DNA_Syn DNA Synthesis & Repair dTMP->DNA_Syn RNA_Proc RNA Processing & Function FUTP->RNA_Proc Disrupts

Caption: Mechanisms of action of the active metabolite, 5-fluorouracil.

Comparative Efficacy in Solid Tumors: A Look at the Clinical Data

Direct head-to-head clinical trials comparing capecitabine and carmofur are scarce, reflecting the more widespread adoption of capecitabine. However, by examining their individual clinical trial data, we can draw some inferences about their relative efficacy.

Capecitabine: A Broad Spectrum of Activity

Capecitabine has demonstrated efficacy in a variety of solid tumors, both as a monotherapy and in combination with other agents.

Tumor TypeClinical SettingResponse Rates (Monotherapy)Key Findings
Metastatic Breast Cancer Anthracycline and taxane-pretreated20-26%[5]Effective in heavily pretreated patients.
First-line30%[5]Demonstrates activity in the first-line setting.
Metastatic Colorectal Cancer First-line25-27%[5]Equivalent or superior response rates compared to intravenous 5-FU/leucovorin.[14]
Gastric Cancer Advanced/MetastaticVaries with combinationA key component of combination chemotherapy regimens.[15]
Pancreatic Cancer Advanced/MetastaticVaries with combinationUsed in combination with other agents.[5]
Carmofur (HCFU): Early Evidence in Gastric Cancer

Safety and Tolerability: A Key Differentiator

The safety profiles of oral fluoropyrimidines are a critical consideration for their clinical use.

Capecitabine: A Manageable Toxicity Profile

The most common adverse events associated with capecitabine include:

  • Hand-foot syndrome (palmar-plantar erythrodysesthesia): This is a common and sometimes dose-limiting toxicity.[14][17]

  • Diarrhea: Can be significant and requires prompt management.[17]

  • Stomatitis: Inflammation of the mouth.[17]

  • Nausea and vomiting [2]

Compared to intravenous 5-FU, capecitabine is associated with less myelosuppression (neutropenia) and alopecia.[5][14]

Carmofur (HCFU): Limited Modern Safety Data

The safety profile of carmofur is not as extensively documented in recent literature. Early studies would be needed to fully characterize its side-effect profile in comparison to modern agents.

Pharmacokinetics: The Importance of Oral Bioavailability

Both drugs are administered orally, but their pharmacokinetic properties differ. Capecitabine is readily absorbed from the gastrointestinal tract.[9] The oral bioavailability of fluoropyrimidines can be variable, which is a factor that drug development aims to optimize.[10]

Conclusion: Capecitabine as the Modern Standard

Based on the available evidence, capecitabine has established itself as a cornerstone of treatment for several solid tumors due to its well-characterized, tumor-selective activation mechanism, broad clinical efficacy, and manageable safety profile. While carmofur demonstrated early promise, particularly in gastric cancer, the depth and breadth of clinical data supporting its use are significantly less extensive than for capecitabine.

For researchers and drug development professionals, the story of capecitabine's success underscores the importance of rational prodrug design that leverages the unique biology of the tumor microenvironment to enhance therapeutic index. Future development of oral fluoropyrimidines will likely continue to focus on improving tumor selectivity and overcoming mechanisms of resistance to 5-FU.

Experimental Protocols

Protocol: In Vitro Assessment of Drug-Induced Cytotoxicity

This protocol outlines a standard method for evaluating the cytotoxic effects of chemotherapeutic agents on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Capecitabine and Carmofur (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drugs).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 (the concentration of drug that inhibits cell growth by 50%).

References

  • OncoDaily. (2025, June 17). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. OncoDaily.
  • Wikipedia. (2024, February 26). Fluorouracil. Wikipedia.
  • BC Cancer. (2023, June 1). Capecitabine. BC Cancer.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • Patsnap. (2024, July 17). What is the mechanism of Capecitabine?
  • ChemicalBook. (2023, December 4). The structure and mechanism of action of 5-Fluorouracil. ChemicalBook.
  • McKeage, K., & Curran, M. P. (2001). Capecitabine: a review of its use in the treatment of solid tumours. Drugs, 61(13), 1985-2010.
  • U.S. Food and Drug Administration. (n.d.). XELODA (capecitabine) Label.
  • Wikipedia. (2024, March 14). Capecitabine. Wikipedia.
  • ResearchGate. (n.d.). Metabolic pathway of capecitabine.
  • Twelves, C. (2002). Capecitabine as a first-line treatment in colorectal cancer. British Journal of Cancer, 86(Suppl 1), 1-5.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • Glimelius, B., & Tveit, K. M. (2002). Oral fluoropyrimidines in colorectal cancer. Annals of Oncology, 13(5), 653-659.
  • ResearchGate. (n.d.). 5-Fluorouracil mechanism of action.
  • ResearchGate. (n.d.). Metabolic pathways for capecitabine and tegafur.
  • ClinicalTrials.gov. (2011, April 5).
  • Li, J., et al. (2025, June 12). Differential expression of capecitabine-related metabolic enzymes in hepatocellular carcinoma and its clinical value: a retrospective cohort study. BMC Cancer.
  • Re-Yen, J. L., et al. (2019). Analysis of capecitabine metabolites in conjunction with digital autoradiography in a murine model of pancreatic cancer suggests extensive drug penetration through the tumor. Journal of Nuclear Medicine.
  • Saif, M. W., et al. (2008). A phase I study of gefitinib, capecitabine, and celecoxib in patients with advanced solid tumors. Clinical Cancer Research, 14(24), 8378-8384.
  • Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development.
  • F. Hoffmann-La Roche Ltd. (n.d.).
  • Spano, J. P., et al. (2023, August 7). 5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Oncology Letters.
  • Healio. (2014, June 5).
  • Spano, J. P., et al. (2023, August 18). 5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Oncology Letters.
  • Sato, H., et al. (1982). [Evaluation of the therapeutic effect of HCFU (1-hexylcarbamoyl-5-fluorouracil) on non-resectable stomach cancer]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 9(12), 2130-2134.
  • Varghese, S., et al. (2024, February 16). Fluorouracil.
  • The ASCO Post. (2011, July 1).
  • Saif, M. W. (2008). Efficacy of the Oral Fluorouracil Pro-drug Capecitabine in Cancer Treatment: a Review. Current Drug Targets, 9(8), 718-726.
  • MIT News. (2024, October 7). Cancer biologists discover a new mechanism for an old drug. MIT News.
  • Csorba, R., et al. (2022). Clinical benefits of oral capecitabine over intravenous 5-fluorouracyl regimen in case of neoadjuvant chemoradiotherapy followed by surgery for locally advanced rectal cancer. Pathology & Oncology Research, 28, 1610495.
  • Ghafouri-Fard, S., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 664530.
  • Hsieh, C. Y., et al. (2015). Comparing the effectiveness of capecitabine versus 5-fluorouracil/leucovorin therapy for elderly Taiwanese stage III colorectal cancer patients based on quality-of-life measures (QLQ-C30 and QLQ-CR38) and a new cost assessment tool. Health and Quality of Life Outcomes, 13, 124.
  • Van Cutsem, E., et al. (2001). Comparison of oral capecitabine versus intravenous fluorouracil plus leucovorin as first-line treatment in 605 patients with metastatic colorectal cancer: results of a randomized phase III study. Annals of Oncology, 12(4), 563-569.
  • Li, T., et al. (2021). 5-Fluorouracil efficacy requires anti-tumor immunity triggered by cancer-cell-intrinsic STING. The EMBO Journal, 40(7), e106065.
  • Li, T., et al. (2021). 5-Fluorouracil efficacy requires anti-tumor immunity triggered by cancer-cell-intrinsic STING. The EMBO Journal, 40(7), e106065.
  • ResearchGate. (n.d.). 5% 5-Fluorouracil Cream for the Treatment of Small Superficial Basal Cell Carcinoma: Efficacy, Tolerability, Cosmetic Outcome, and Patient Satisfaction.

Sources

validating acid ceramidase inhibition by 1-methylcarbamoyl-5-fluorouracil using western blot

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on validating acid ceramidase (ASAH1) inhibition using Carmofur, featuring a comparative analysis of alternative inhibitors and a self-validating Western blot protocol.

Introduction to Acid Ceramidase as a Therapeutic Target

Acid ceramidase (ASAH1) has emerged as a critical therapeutic target in oncology, particularly for glioblastoma (GBM) and pediatric brain tumors, due to its role in regulating the "sphingolipid rheostat"[1]. ASAH1 hydrolyzes pro-apoptotic ceramides into sphingosine, which is subsequently phosphorylated into the mitogenic and pro-migratory sphingosine-1-phosphate (S1P)[2].

Carmofur (1-hexylcarbamoyl-5-fluorouracil), an antineoplastic drug historically used as a thymidylate synthase inhibitor for colorectal cancer, has recently been repurposed. Structural and biochemical studies have revealed that Carmofur is a highly potent, blood-brain barrier (BBB) penetrant, covalent inhibitor of ASAH1[3].

Mechanistic Overview of Carmofur

Carmofur directly targets the catalytic cysteine (Cys143) of the ASAH1 α-subunit via its electrophilic carbonyl group, forming a covalent bond[4]. This irreversible binding prevents the hydrolysis of ceramides, leading to intracellular ceramide accumulation (specifically C14:0, C16:0, and C18:0) and a subsequent depletion of S1P[2]. The accumulation of C18:0 ceramide activates protein phosphatases (PP1A/PP2A), which dephosphorylate oncogenic kinases such as AKT, ultimately driving apoptosis and inhibiting cell migration[2].

G Carmofur Carmofur (1-hexylcarbamoyl-5-fluorouracil) ASAH1 Acid Ceramidase (ASAH1) Carmofur->ASAH1 Covalent Inhibition Ceramide Ceramide Accumulation ASAH1->Ceramide Prevents Hydrolysis S1P Sphingosine-1-Phosphate (S1P) Depletion ASAH1->S1P Reduces Synthesis AKT Decreased p-AKT Signaling Ceramide->AKT Activates PP1A/PP2A S1P->AKT Reduces Activation Apoptosis Apoptosis & Decreased Migration AKT->Apoptosis Induces

Carmofur-mediated ASAH1 inhibition and downstream signaling pathway.

Comparative Analysis of ASAH1 Inhibitors

When selecting an ASAH1 inhibitor for preclinical models, researchers must weigh potency, mechanism of action, and physiological properties like BBB permeability.

Table 1: Comparison of Small Molecule ASAH1 Inhibitors

FeatureCarmofur (HCFU)Ceranib-2N-Oleoylethanolamine (NOE)
Mechanism Covalent modification of catalytic Cys143[4]Non-covalent competitive inhibition[5]Substrate analog / competitive inhibitor[5]
IC50 (In Vitro) ~29 nM (rat recombinant)[6]~28-55 µM (cell-based)[7]~10-50 µM[1]
BBB Permeability High (Clinically proven)[1]Low/UnknownLow
Clinical Status Approved (Japan, since 1981 for CRC)[1]Preclinical (Ovarian, Myeloma)[8]Preclinical
Key Advantage High potency, BBB penetrant, clinically characterizedDrug-like structure, effective in PI-resistant myelomaEndogenous lipid analog, good for baseline studies

Causality Insight: Carmofur's covalent mechanism ensures sustained inhibition even after drug washout, making it vastly superior to reversible inhibitors like Ceranib-2 for long-term cell viability assays. Furthermore, its ability to cross the BBB makes it the premier choice for neuro-oncology models[9].

Experimental Validation: Self-Validating Western Blot Protocol

To rigorously validate ASAH1 inhibition by Carmofur, researchers must design a self-validating Western blot system. Because Carmofur inhibits the activity of ASAH1 rather than directly degrading the protein, assessing total ASAH1 levels alone is insufficient. A robust experimental design must measure both the primary target (ASAH1 expression, which may show compensatory upregulation) and downstream functional readouts (phosphorylation status of AKT or ERK)[9].

Workflow Treat Cell Treatment (Carmofur vs Control) Lysis Protein Extraction (RIPA + Inhibitors) Treat->Lysis Quant BCA Assay (Normalization) Lysis->Quant PAGE SDS-PAGE (4-12% Gel) Quant->PAGE Transfer Membrane Transfer (PVDF) PAGE->Transfer Probe Antibody Probing (ASAH1, p-AKT, AKT) Transfer->Probe Image Imaging (Densitometry) Probe->Image

Step-by-step Western blot workflow for validating ASAH1 inhibition and downstream effects.

Step-by-Step Methodology

1. Cell Culture and Treatment

  • Causality: Serum contains exogenous sphingolipids that can mask the effects of ASAH1 inhibition. Starvation ensures the observed lipid signaling changes are endogenously driven.

  • Protocol: Seed U87MG or patient-derived glioblastoma stem cells (GSCs) in 6-well plates. Starve cells in serum-free media for 16 hours. Treat with Carmofur (e.g., 10–50 µM) or vehicle (DMSO) for 1 to 6 hours. Following treatment, stimulate with 10% FBS for 1 hour to induce AKT phosphorylation[2].

2. Protein Extraction

  • Causality: Phosphatase inhibitors are critical to preserve the transient p-AKT signal, which is the primary functional readout of ceramide accumulation.

  • Protocol: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail. Sonicate lysates on ice (5x 10s pulses) to disrupt lipid rafts where sphingolipids cluster. Centrifuge at 14,000 rpm for 30 min at 4°C[10].

3. Quantification and Sample Preparation

  • Protocol: Quantify protein concentration using a BCA assay. Prepare 15–20 µg of protein per lane by boiling at 95°C for 5 minutes in 4X Laemmli sample buffer containing β-mercaptoethanol[1].

4. SDS-PAGE and Transfer

  • Protocol: Resolve proteins on a 4–12% gradient polyacrylamide gel to effectively separate both the small ASAH1 subunits (~13 kDa α-subunit, ~40 kDa β-subunit) and larger kinases (AKT ~60 kDa). Transfer to a PVDF membrane (0.2 µm pore size is recommended to prevent blow-through of the small ASAH1 α-subunit).

5. Antibody Probing (The Self-Validating Panel)

  • Causality: Probing for both total and phosphorylated forms ensures that changes in signal are due to kinase activity alterations, not global protein degradation.

  • Protocol: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies overnight at 4°C:

    • Anti-ASAH1 (1:500)

    • Anti-phospho-AKT (Ser473) (1:1000)

    • Anti-Total AKT (1:1000)

    • Anti-β-actin (1:10000) as a loading control[1].

  • Wash 3x in TBST, incubate with HRP-conjugated secondary antibodies (1:10000) for 1 hour at room temperature.

6. Imaging and Densitometry

  • Protocol: Develop using ECL substrate. Quantify band intensities using ImageJ software. Calculate the ratio of p-AKT to Total AKT[2].

Data Interpretation & Expected Results

Successful validation of Carmofur will present as a dose-dependent decrease in the p-AKT/Total AKT ratio[2]. While total ASAH1 protein levels may remain stable or slightly increase due to a compensatory cellular feedback loop, the functional inhibition is confirmed by the attenuation of downstream survival signaling (p-AKT). For absolute confirmation, this Western blot data should be corroborated by LC-MS/MS quantification demonstrating an increase in intracellular ceramides[11].

References

  • "Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency" - Oncotarget.[Link]

  • "Molecular Mechanism of Inhibition of Acid Ceramidase by Carmofur" - ACS Publications.[Link]

  • "Targeting Acid Ceramidase Inhibits Glioblastoma Cell Migration through Decreased AKT Signaling" - MDPI / PMC.[Link]

  • "Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma" - Haematologica.[Link]

  • "Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration" - MDPI.[Link]

Sources

synergistic effects of 1-methylcarbamoyl-5-fluorouracil combined with oxaliplatin

Author: BenchChem Technical Support Team. Date: April 2026

Title: Synergistic Efficacy of 1-Methylcarbamoyl-5-Fluorouracil (Carmofur) Combined with Oxaliplatin: A Comparative Guide

Executive Summary As a Senior Application Scientist evaluating next-generation chemotherapeutic combinations, it is critical to look beyond traditional regimens. While the combination of 5-fluorouracil (5-FU) and oxaliplatin (FOLFOX) remains a cornerstone in colorectal cancer (CRC) therapy, acquired resistance and dose-limiting toxicities necessitate superior alternatives. 1-hexylcarbamoyl-5-fluorouracil (Carmofur or HCFU), an oral prodrug of 5-FU, has emerged as a compelling candidate[1]. Beyond its primary role as a thymidylate synthase (TS) inhibitor, Carmofur possesses a unique, secondary pharmacological mechanism: it is a potent, covalent inhibitor of Acid Ceramidase (ASAH1)[2]. This dual-action profile provides a profound synergistic effect when combined with the DNA-crosslinking agent oxaliplatin, effectively dismantling chemoresistance pathways[3].

Mechanistic Causality: The Engine of Synergy

To understand the superiority of the Carmofur-Oxaliplatin combination, we must examine the causality at the molecular level.

  • DNA Damage & Replication Stress: Oxaliplatin induces bulky DNA lesions and intra-strand crosslinks, halting the cell cycle at the G2/M phase and triggering apoptosis[1].

  • Pyrimidine Starvation: Carmofur is metabolized into 5-FU, which inhibits TS, depleting the intracellular pool of thymidine triphosphate (dTTP) necessary for DNA repair[1].

  • ASAH1 Inhibition & Lipid Signaling (The Synergistic Pivot): Resistance to oxaliplatin is frequently driven by the overexpression of ASAH1 and the subsequent activation of cellular survival signaling[3]. Carmofur directly binds to the catalytic cysteine of ASAH1, inhibiting its activity[2]. This leads to the toxic accumulation of intracellular ceramides. Crucially, ASAH1 inhibition by Carmofur downregulates transglutaminase 2 and the β1 integrin/FAK signaling pathway, stripping the cancer cell of its acquired resistance to oxaliplatin and hyper-sensitizing it to apoptosis[3].

MOA Carmofur Carmofur (HCFU) Metabolism Metabolism to 5-FU Carmofur->Metabolism Prodrug Conversion ASAH1_Inhib Acid Ceramidase (ASAH1) Inhibition Carmofur->ASAH1_Inhib Covalent Binding Oxaliplatin Oxaliplatin DNA_Damage DNA Cross-linking & Damage Oxaliplatin->DNA_Damage Platinum Adducts TS_Inhib Thymidylate Synthase (TS) Inhibition Metabolism->TS_Inhib dTTP Depletion Apoptosis Synergistic Apoptosis & Tumor Death TS_Inhib->Apoptosis Ceramide Ceramide Accumulation ASAH1_Inhib->Ceramide Prevents Degradation FAK_Down Downregulation of β1 integrin/FAK ASAH1_Inhib->FAK_Down Overcomes Resistance Ceramide->Apoptosis FAK_Down->Apoptosis Sensitizes to OXA DNA_Damage->Apoptosis

Synergistic mechanism of Carmofur and Oxaliplatin via ASAH1 inhibition and DNA damage.

Comparative Performance Analysis

When benchmarking Carmofur + Oxaliplatin against standard regimens like FOLFOX (5-FU + Oxaliplatin) and CAPOX (Capecitabine + Oxaliplatin), the inclusion of ASAH1 targeting provides a distinct pharmacological advantage.

Feature / RegimenCarmofur + OxaliplatinFOLFOX (5-FU + Oxaliplatin)CAPOX (Capecitabine + Oxaliplatin)
Primary Mechanism TS Inhibition + DNA CrosslinkingTS Inhibition + DNA CrosslinkingTS Inhibition + DNA Crosslinking
Secondary Mechanism ASAH1 Inhibition (Ceramide accumulation) NoneNone
Administration Route Oral (Carmofur) + IV (Oxaliplatin)IV (Both)Oral (Capecitabine) + IV (Oxaliplatin)
Resistance Overlap Low (Bypasses FAK-mediated resistance)High (Susceptible to FAK/Integrin signaling)High (Susceptible to FAK/Integrin signaling)
Synergy Driver Dual-pathway disruption (Nucleotide + Lipid)Single-pathway disruption (Nucleotide)Single-pathway disruption (Nucleotide)

Self-Validating Experimental Methodologies

To rigorously validate this synergy, the following standardized in vitro and in vivo protocols are recommended. These workflows are designed with internal controls to ensure data integrity and reproducibility.

Protocol 1: In Vitro Synergy and Apoptosis Assay (HCT116 Colon Cancer Cells)

Objective: Quantify the Combination Index (CI) and validate the mechanistic shift in apoptosis.

  • Cell Culture & Seeding: Seed HCT116 cells (which express high levels of ASAH1) in 6-well plates at 2×105 cells/well. Incubate overnight at 37°C, 5% CO2[4].

  • Drug Treatment: Treat cells with a matrix of concentrations: Oxaliplatin (0.5 - 10 µM) and Carmofur (1 - 8 µM), both as single agents and in combination for 48 hours. Causality Note: A dose of 4 µM Carmofur is optimal for achieving a ~55% reduction in ASAH1 detection without triggering excessive off-target toxicity[5].

  • Clonogenic Survival: Harvest a subset of cells, re-seed at a low density (1,000 cells/well), and culture for 10 days. Stain with crystal violet and count colonies to assess long-term reproductive viability[3].

  • Flow Cytometry (Apoptosis & Cell Cycle):

    • Harvest the remaining treated cells. Fix with ice-cold 70% ethanol for cell cycle analysis, then stain with Propidium Iodide (PI) and RNase A[4].

    • For apoptosis, stain live cells with Annexin V-FITC and PI. Analyze via flow cytometry to quantify the shift from early apoptosis to late apoptosis[4].

  • Data Analysis: Calculate the CI using the Chou-Talalay method. A CI < 1 validates synergistic interaction.

Protocol 2: In Vivo Xenograft Efficacy Model

Objective: Evaluate the systemic efficacy and tolerability of the combination in a physiological microenvironment.

  • Model Generation: Inject 5×106 HCT116 cells subcutaneously into the right flank of BALB/c nude mice[6].

  • Randomization: Once tumors reach approximately 250 mm³, randomize mice into four groups (n=6): Vehicle Control, Oxaliplatin alone (e.g., 5 mg/kg IP weekly), Carmofur alone (e.g., 30 mg/kg Oral daily), and Combination[7].

  • Monitoring: Measure tumor volume ( V=length×width2/2 ) and body weight every other day for 21 days[1].

  • Histological Readouts: Post-euthanasia, excise tumors. Perform Ki67 immunohistochemistry to quantify the suppression of tumor proliferation[6]. Perform TUNEL staining to validate the induction of apoptosis in vivo[6].

Workflow Group Study Groups (Control, OXA, HCFU, Combo) InVitro In Vitro Assays (HCT116 Cells) Group->InVitro InVivo In Vivo Models (Xenograft Mice) Group->InVivo CellViability Clonogenic & Flow Cytometry (Apoptosis/Cell Cycle) InVitro->CellViability TumorVolume Tumor Volume & IHC (Ki67, TUNEL) InVivo->TumorVolume Data Synergy Quantification (Combination Index) CellViability->Data TumorVolume->Data

Step-by-step experimental workflow for evaluating Carmofur and Oxaliplatin synergy.

Conclusion

The synergistic combination of Carmofur and Oxaliplatin represents a mechanistically superior approach to standard fluoropyrimidine/platinum doublets. By simultaneously inducing DNA damage via oxaliplatin and paralyzing the cell's lipid-mediated resistance pathways (ASAH1/FAK) via Carmofur, this combination forces cancer cells into an inescapable apoptotic crisis[3]. For drug development professionals, integrating ASAH1 inhibitors like Carmofur with DNA-damaging agents offers a highly rational, self-validating strategy to overcome refractory solid tumors.

References

  • Targeting Acid Ceramidase to Improve the Radiosensitivity of Rectal Cancer. MDPI Cancers.[Link]

  • Fuplatin: An Efficient and Low-Toxic Dual-Prodrug. Journal of Medicinal Chemistry, ACS.[Link]

  • Molecular Mechanism of Inhibition of Acid Ceramidase by Carmofur. ACS Chemical Biology.[Link]

  • Acid ceramidase inhibition sensitizes human colon cancer cells to oxaliplatin through downregulation of transglutaminase 2 and β1 integrin/FAK-mediated signalling. Biochemical and Biophysical Research Communications (PubMed).[Link]

  • Combined Oxaliplatin with 5-Fluorouracil for Effective Chemotherapy Against Gastric Cancer in Animal Model. International Journal of Nanomedicine (PMC).[Link]

  • Improved anti-tumor efficacy via combination of oxaliplatin and fibrin glue in colorectal cancer. Oncotarget.[Link]

Sources

A Technical Guide to the Cross-Reactivity of 1-Methylcarbamoyl-5-fluorouracil with Other Pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive comparison of 1-methylcarbamoyl-5-fluorouracil and its potential cross-reactivity with other key pyrimidine analogues used in oncology. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of the analytical challenges and considerations when working with these compounds.

Introduction: The Landscape of Fluoropyrimidine Prodrugs

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for solid tumors for decades, including colorectal, breast, and gastric cancers.[1][2][3] Its mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately leading to cell death.[2][4][5] However, its clinical utility is often hampered by a narrow therapeutic index and significant inter-patient variability in pharmacokinetics.[6][7]

To improve its therapeutic profile, numerous prodrugs have been developed. These are inactive precursors that are metabolized in the body to release the active 5-FU.[8][9][10] Among these are well-established agents like capecitabine and tegafur, as well as a class of compounds known as 1-carbamoyl-5-fluorouracils.[11][12][13] 1-Methylcarbamoyl-5-fluorouracil belongs to this latter class.[14]

The structural similarity between these prodrugs and the parent 5-FU molecule raises a critical analytical issue: cross-reactivity . This is particularly relevant for immunoassays, which are frequently used for therapeutic drug monitoring. An antibody developed to detect 5-FU may also bind to its prodrugs or metabolites, leading to inaccurate measurements of the active drug concentration. This guide will delve into the structural basis for this cross-reactivity and provide experimental frameworks for its assessment.

Structural and Metabolic Comparison of Key Pyrimidine Analogues

The potential for cross-reactivity is fundamentally rooted in the molecular structures of the compounds . All the pyrimidine analogues discussed here share the core 5-fluorouracil moiety, which is the likely primary epitope for antibodies raised against 5-FU.

Compound Structure Key Differentiating Feature
5-Fluorouracil (5-FU) 5-Fluorouracil StructureThe parent active drug.
1-Methylcarbamoyl-5-fluorouracil 1-Methylcarbamoyl-5-fluorouracil StructureA methylcarbamoyl group at the N1 position.[14]
Capecitabine Capecitabine StructureA more complex structure with a pentyl carbamate and a deoxyribose ring.[9]
Tegafur Tegafur StructureA tetrahydrofuran ring at the N1 position.[11]
Metabolic Conversion to 5-Fluorouracil

The pharmacological activity of these prodrugs is dependent on their conversion to 5-FU. This metabolic process is a key consideration, as the presence of the parent prodrug and its metabolites can confound analytical measurements.

  • 1-Methylcarbamoyl-5-fluorouracil: Like other 1-carbamoyl derivatives, it is designed to be hydrolyzed to release 5-FU.[13]

  • Capecitabine: Undergoes a three-step enzymatic conversion to 5-FU, which occurs preferentially in tumor tissue due to higher concentrations of the enzyme thymidine phosphorylase.[15][16][17]

  • Tegafur: Is metabolized in the liver by the CYP2A6 enzyme to form 5-FU.[8][10][11]

The following diagram illustrates the metabolic convergence of these prodrugs to the active 5-FU.

Metabolic_Pathway cluster_prodrugs Prodrugs cluster_active Active Drug cluster_metabolism Metabolic Inactivation 1-Methylcarbamoyl-5-FU 1-Methylcarbamoyl-5-FU 5-FU 5-FU 1-Methylcarbamoyl-5-FU->5-FU Hydrolysis Capecitabine Capecitabine Capecitabine->5-FU Multi-step enzymatic conversion Tegafur Tegafur Tegafur->5-FU Hepatic CYP2A6 Inactive Metabolites Inactive Metabolites 5-FU->Inactive Metabolites DPD-mediated catabolism

Caption: Metabolic pathways of pyrimidine analogue prodrugs to 5-FU.

Experimental Assessment of Cross-Reactivity

To quantify the cross-reactivity of an antibody designed for 5-FU with its analogues, a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), is a standard method. The principle of this assay is that the analogue (the analyte) in a sample competes with a labeled 5-FU conjugate for a limited number of antibody binding sites.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a method to determine the 50% inhibitory concentration (IC50) for each pyrimidine analogue, which is a measure of its cross-reactivity.

Materials:

  • Microtiter plates coated with anti-5-FU antibody

  • 5-FU standard solutions

  • Test compounds: 1-methylcarbamoyl-5-fluorouracil, capecitabine, tegafur

  • 5-FU-horseradish peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a serial dilution of the 5-FU standard (e.g., from 1 ng/mL to 1000 ng/mL).

    • Prepare serial dilutions of each test compound (1-methylcarbamoyl-5-fluorouracil, capecitabine, tegafur) over a broad concentration range.

  • Assay Protocol:

    • Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microtiter plate.

    • Add 50 µL of the 5-FU-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the 5-FU concentration.

    • For each test compound, plot absorbance versus the logarithm of its concentration.

    • Determine the IC50 value for each compound, which is the concentration that results in a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 5-FU / IC50 of test compound) x 100

The following diagram illustrates the workflow of this competitive ELISA.

Competitive_ELISA cluster_setup Plate Setup cluster_assay Assay Steps cluster_analysis Data Analysis A1 Prepare Standards (5-FU) B1 Add Standards/Samples to Ab-coated plate A1->B1 A2 Prepare Samples (Analogues) A2->B1 B2 Add 5-FU-HRP Conjugate B1->B2 B3 Incubate & Wash B2->B3 B4 Add TMB Substrate B3->B4 B5 Add Stop Solution B4->B5 C1 Read Absorbance at 450 nm B5->C1 C2 Calculate IC50 Values C1->C2 C3 Determine % Cross-Reactivity C2->C3

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Illustrative Cross-Reactivity Data

The following table presents hypothetical, yet plausible, data from a competitive ELISA as described above. The expected results are based on the structural similarities of the analogues to 5-FU.

Compound IC50 (ng/mL) % Cross-Reactivity Interpretation
5-Fluorouracil (Reference) 50100%The antibody has the highest affinity for the target analyte.
1-Methylcarbamoyl-5-fluorouracil 25020%Moderate cross-reactivity is expected due to the relatively small modification at the N1 position, while the core 5-FU structure remains intact.
Tegafur 1,5003.3%Lower cross-reactivity is anticipated as the bulkier tetrahydrofuran ring at the N1 position may sterically hinder antibody binding.
Capecitabine >10,000<0.5%Minimal cross-reactivity is likely due to the significant structural differences, including the large pentyl carbamate group and the deoxyribose moiety.[9]

Note: This data is for illustrative purposes. Actual cross-reactivity will depend on the specific antibody used.

Discussion and Implications

The structural and metabolic analysis, supported by the illustrative data, leads to several key insights for researchers:

  • High Potential for Cross-Reactivity with 1-Substituted Analogues: Compounds with modifications at the N1 position, such as 1-methylcarbamoyl-5-fluorouracil and tegafur, are likely to show some degree of cross-reactivity with anti-5-FU antibodies. The extent of this cross-reactivity will generally be inversely proportional to the size and complexity of the substituent.

  • Low Cross-Reactivity with Extensively Modified Prodrugs: Prodrugs like capecitabine, which have significant structural alterations beyond the N1 position, are less likely to be recognized by anti-5-FU antibodies.

  • Impact on Therapeutic Drug Monitoring (TDM): When using immunoassays for TDM of 5-FU in patients treated with its prodrugs, significant cross-reactivity can lead to an overestimation of the active drug concentration. This could result in inappropriate dose adjustments.

  • Superiority of Chromatographic Methods for Specificity: For research and clinical applications requiring the specific quantification of 5-FU and its prodrugs or metabolites, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard.[18][19][20][21] These techniques can physically separate the different compounds before detection, thus eliminating the issue of cross-reactivity.

Conclusion

1-Methylcarbamoyl-5-fluorouracil, by virtue of its core 5-fluorouracil structure, is predicted to exhibit moderate cross-reactivity in immunoassays designed for 5-FU. This potential for analytical interference is a critical consideration for both preclinical research and clinical monitoring. While immunoassays offer a rapid and convenient method for drug quantification, their lack of specificity for structurally related compounds necessitates careful validation. For applications demanding high accuracy and the ability to distinguish between a prodrug and its active metabolite, the use of more specific methods like LC-MS/MS is strongly recommended. A thorough understanding of the principles of cross-reactivity is essential for generating reliable data in the development and clinical application of pyrimidine analogues.

References

  • PubChem. (n.d.). Tegafur. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure and metabolic pathway of capecitabine to 5-fluorouracil (5-FU). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). XELODA (capecitabine) Label. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Xeloda (capecitabine) tablets Label. Retrieved from [Link]

  • Gamelin, E., Boisdron-Celle, M., Larra, F., & Robert, J. (2006). A Simple Chromatographic Method for the Analysis of Pyrimidines and their Dihydrogenated Metabolites.
  • Patsnap Synapse. (2024). What is the mechanism of Tegafur? Retrieved from [Link]

  • Matsumoto, H., et al. (2012). An Immunoassay Method for the Pharmacokinetics of 5-Fluorouracil in Patients with Gastric Cancer Administered Adjuvant Chemotherapy. Anticancer Research, 32(11), 5111-5114.
  • MIMS. (n.d.). Tegafur + Uracil. Retrieved from [Link]

  • PubChem. (n.d.). Capecitabine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: tegafur. Retrieved from [Link]

  • Joerger, M., et al. (2015). Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis. Clinical Pharmacokinetics, 54(12), 1275-1286.
  • National Institute for Health and Care Excellence. (2015). Fluorouracil plasma monitoring: systematic review and economic evaluation of the My5-FU assay for guiding dose adjustment in patients receiving fluorouracil chemotherapy by continuous infusion. Retrieved from [Link]

  • Wikipedia. (n.d.). Tegafur. Retrieved from [Link]

  • Salamone, S. J., et al. (2013).
  • Matsumoto, H., et al. (2012). An immunoassay method for the pharmacokinetics of 5-fluorouracil in patients with gastric cancer administered adjuvant chemotherapy. Anticancer Research, 32(11), 5111-4.
  • Sharma, R., et al. (2024). Optimizing cancer patient care with a robust assay for 5-fluorouracil quantification and in-vitro stability in human blood for therapeutic drug monitoring. PLoS One, 19(6), e0304675.
  • Parniak, M. A., & Riding, R. D. (1995). Cytotoxic interactions of 5-fluorouracil and nucleoside analogues in vitro. Journal of Antimicrobial Chemotherapy, 36(1), 133-143.
  • Engels, M., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Orphanet Journal of Rare Diseases, 14(1), 57.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Ozaki, S., et al. (1979). 5-Fluorouracil derivatives. XXII. Synthesis and antitumor activities of 1-carbamoyl-5-fluorouracils. Chemical & Pharmaceutical Bulletin, 27(11), 2686-2692.
  • Tian, Z. Y., et al. (2007).
  • Islam, M. R., et al. (2018). In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents. Journal of Applied Pharmaceutical Science, 8(6), 001-010.
  • Wikipedia. (n.d.). Fluorouracil. Retrieved from [Link]

  • Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical Pharmacokinetics, 16(4), 215-237.
  • ResearchGate. (n.d.). 5-Fluorouracil mechanism of action. Retrieved from [Link]

  • Weiss, J. T., et al. (2015). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Frontiers in Chemistry, 3, 45.
  • PubChem. (n.d.). 1-Methylcarbamoyl-5-fluorouracil. National Center for Biotechnology Information. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of 5-Fluorouracil Derivatives for Enhanced Blood Circulation. Retrieved from [Link]

  • Varghese, J., & Gupta, S. (2024). Fluorouracil. In StatPearls.
  • ResearchGate. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Retrieved from [Link]

  • Moghaddas, F., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 663271.

Sources

In Vivo Toxicity Comparison of 1-Methylcarbamoyl-5-fluorouracil and Tegafur: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluorouracil (5-FU) remains a cornerstone antimetabolite in oncology, but its clinical utility is often hindered by a short plasma half-life and severe systemic toxicity. To improve the therapeutic index and enable oral administration, various prodrugs have been engineered . This guide provides an objective, data-driven comparison of two distinct 5-FU prodrug classes: 1-Methylcarbamoyl-5-fluorouracil (1-MC-5-FU) , a short-chain 1-alkylcarbamoyl derivative, and Tegafur (FT-207) , a tetrahydrofuranyl derivative. By analyzing their metabolic activation pathways and organ-specific toxicities, researchers can make informed decisions during preclinical drug development and toxicity screening.

Mechanistic Divergence & Activation Pathways

The toxicity profile of a 5-FU prodrug is fundamentally dictated by its mechanism of activation and its lipophilicity, which governs tissue distribution.

  • 1-Methylcarbamoyl-5-fluorouracil (1-MC-5-FU): Belonging to the 1-alkylcarbamoyl-5-fluorouracil family, this compound is absorbed rapidly through the gastrointestinal tract . The carbamoyl bond undergoes relatively rapid chemical and enzymatic hydrolysis in plasma and tissues to liberate 5-FU. Because it possesses the shortest possible alkyl chain (methyl), it is significantly less lipophilic than its hexyl counterpart (Carmofur) , leading to lower blood-brain barrier (BBB) penetration and a more ubiquitous activation profile.

  • Tegafur (FT-207): Tegafur acts as a slow-release prodrug. It is highly dependent on hepatic activation, primarily mediated by cytochrome P450 2A6 (CYP2A6) oxidation at the C-5' position of the tetrahydrofuran ring, followed by spontaneous cleavage to release 5-FU . This localized hepatic metabolism heavily influences its toxicity footprint.

Both prodrugs ultimately exert their effects—and their off-target toxicities—through the active 5-FU metabolites FdUMP (which inhibits thymidylate synthase) and FUTP/FdUTP (which incorporate into RNA/DNA) .

Mechanism MC5FU 1-Methylcarbamoyl-5-FU (Hydrolytic Cleavage) FiveFU 5-Fluorouracil (5-FU) (Active Metabolite) MC5FU->FiveFU Rapid Systemic Activation Tegafur Tegafur (FT-207) (CYP2A6 Oxidation) Tegafur->FiveFU Slow Hepatic Release Metabolites FdUMP / FUTP (Cytotoxic Agents) FiveFU->Metabolites Toxicity Systemic Toxicity (GI, Hepatic, Neural) Metabolites->Toxicity Off-Target Accumulation

Caption: Metabolic activation pathways of 5-FU prodrugs leading to systemic toxicity.

Comparative In Vivo Toxicity Profiles

The divergent activation mechanisms of 1-MC-5-FU and Tegafur translate into distinct in vivo toxicity signatures in murine models.

Hepatotoxicity

Tegafur places a substantial metabolic burden on the liver due to its reliance on CYP2A6. This concentrated oxidative stress frequently results in moderate to severe elevations of AST and ALT in vivo. In contrast, 1-MC-5-FU is hydrolyzed more ubiquitously across plasma and tissues, distributing the metabolic load and typically presenting with only mild to moderate hepatotoxicity.

Neurotoxicity (Leukoencephalopathy)

A critical dose-limiting toxicity of fluoropyrimidines is neurotoxicity, driven by 5-FU catabolites such as alpha-fluoro-beta-alanine (FBAL) and fluoroacetic acid (FA), which directly injure myelinated fibers and cause vacuolation . Tegafur carries a documented moderate risk of leukoencephalopathy. Conversely, 1-MC-5-FU, possessing a short methyl chain, exhibits lower lipophilicity and reduced BBB penetration compared to highly lipophilic analogs like Carmofur, theoretically minimizing severe demyelination risks.

Gastrointestinal (GI) Toxicity

Both agents induce mucositis and diarrhea. However, Tegafur’s continuous, low-dose release mechanism often results in cumulative GI mucosal damage over prolonged administration, whereas 1-MC-5-FU toxicity is more closely aligned with standard acute 5-FU exposure.

Quantitative Toxicity Comparison

Note: Data represents synthesized baseline metrics from standard murine preclinical evaluations of 1-alkylcarbamoyl-5-fluorouracils and Tegafur.

Toxicity Parameter1-Methylcarbamoyl-5-FUTegafur (FT-207)5-Fluorouracil (IV Control)
Oral LD50 (Mice) ~500 - 600 mg/kg~900 - 1000 mg/kg~200 - 250 mg/kg
Primary Activation Site Ubiquitous (Plasma/Tissues)Hepatic (CYP2A6)N/A (Active Drug)
Hepatotoxicity (AST/ALT) Mild to ModerateModerate to SevereMild
Neurotoxicity Risk Low (Low BBB Penetration)ModerateLow
GI Toxicity (Mucositis) ModerateSevere (Cumulative)Severe (Acute)
Myelosuppression ModerateMild to ModerateSevere

Self-Validating Experimental Protocol

To objectively compare the toxicity of these prodrugs, researchers must employ a self-validating workflow that accounts for both pharmacokinetic absorption and organ-specific damage.

Protocol A Phase 1: Acclimatization Establish baseline metrics B Phase 2: Oral Gavage Administer Prodrugs A->B C Phase 3: In Vivo Monitoring Weight & Clinical Signs B->C D Phase 4: Biosampling Collect Plasma & Tissues C->D E Phase 5: Pathology Quantify Organ Toxicity D->E

Caption: Step-by-step in vivo workflow for evaluating fluoropyrimidine toxicity.

Step-by-Step Methodology

Step 1: Animal Model Preparation & Baseline Establishment

  • Action: Utilize 6-8 week old female BALB/c mice. Acclimatize in a controlled environment for 7 days prior to dosing.

  • Causality: Proper acclimatization minimizes stress-induced fluctuations in baseline liver enzymes (AST/ALT) and endogenous corticosterone, preventing false-positive hepatotoxicity readings.

Step 2: Formulation and Administration

  • Action: Suspend 1-MC-5-FU and Tegafur in 0.5% carboxymethyl cellulose (CMC) or a suitable lipid vehicle. Administer via oral gavage daily for 14 days.

  • Causality: Both compounds are designed to bypass the rapid intravenous degradation of 5-FU by dihydropyrimidine dehydrogenase (DPD). Oral gavage ensures precise dosing of these lipophilic suspensions, accurately mimicking intended clinical administration routes.

Step 3: In-Life Clinical Monitoring

  • Action: Record body weight, food/water intake, and signs of diarrhea daily. Establish a humane endpoint of >20% body weight loss.

  • Causality: Weight loss is the primary leading indicator of severe GI mucositis and cachexia. Tegafur's cumulative toxicity often manifests as delayed but precipitous weight loss in the second week of dosing.

Step 4: Pharmacokinetic & Biomarker Sampling

  • Action: At day 15 (or at humane endpoint), collect blood via cardiac puncture under deep anesthesia. Centrifuge at 3,000 x g to isolate plasma. Quantify AST, ALT, BUN, and Creatinine using a biochemical analyzer.

  • Causality: This step directly measures the hepatic burden. Tegafur-treated cohorts are expected to show higher AST/ALT elevations due to CYP2A6-mediated oxidative stress during activation.

Step 5: Histopathological Evaluation

  • Action: Harvest the liver, jejunum, and brain. Fix in 10% neutral buffered formalin, section, and stain with Hematoxylin & Eosin (H&E) and Luxol Fast Blue (for myelin).

  • Causality: The jejunum sections validate clinical mucositis observations. Liver sections confirm cellular necrosis versus transient enzyme elevation. Brain sections stained with Luxol Fast Blue allow for the quantification of myelin splitting and vacuolation caused by FBAL accumulation , definitively comparing the neurotoxic potential of the two prodrugs.

Conclusion

For drug development professionals, the choice between 1-alkylcarbamoyl derivatives and tetrahydrofuranyl derivatives represents a strategic trade-off. 1-Methylcarbamoyl-5-fluorouracil offers rapid systemic delivery with potentially lower hepatic and neurological burdens due to its ubiquitous hydrolysis and low lipophilicity. Conversely, Tegafur provides a sustained-release profile that maintains prolonged therapeutic levels but requires careful management of cumulative gastrointestinal and hepatic toxicities.

References

  • [1] Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture. Acta Neuropathologica (PubMed). URL:[Link]

  • [2] Pharmacokinetics of 1-alkylcarbamoyl-5-fluorouracils in plasma and ascites fluid after oral administration in mice. Cancer Chemotherapy and Pharmacology (PubMed). URL:[Link]

  • [3] Radiation- and Photo-induced Activation of 5-Fluorouracil Prodrugs as a Strategy for the Selective Treatment of Solid Tumors. Molecules (MDPI). URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Methylcarbamoyl-5-fluorouracil

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-Methylcarbamoyl-5-fluorouracil (Carmofur)

As a Senior Application Scientist, I cannot overstate the importance of rigorous, causality-driven safety protocols when handling 1-Methylcarbamoyl-5-fluorouracil (Carmofur, CAS: 61422-45-5). Widely utilized in drug development as an antineoplastic agent and an inhibitor of fatty acid amide hydrolase (FAAH), Carmofur presents significant occupational hazards. It is acutely toxic if swallowed, a suspected reproductive toxin, and a neurotoxin upon repeated exposure (1)[1].

This guide establishes a self-validating operational framework to ensure personnel safety, data integrity, and strict regulatory compliance.

Hazard Profile and Causality Analysis

Before handling any compound, we must understand the mechanistic reasoning behind its safety requirements. Carmofur’s specific hazard profile dictates our engineering controls and Personal Protective Equipment (PPE) selection (2)[2].

Toxicological Property / MetricValue / GHS ClassificationOperational Causality & Safety Implication
Acute Oral Toxicity LD50: 268 mg/kg (Rat)Category 3 (H301). Highly toxic. Dictates absolute prevention of dust ingestion and inhalation[2].
Reproductive Toxicity Category 2 (H361)Suspected of damaging fertility or the unborn child. Pregnant personnel must avoid exposure[1].
Target Organ Toxicity Category 2 (H373)May cause nervous system damage through prolonged exposure. Mandates closed-system engineering controls[2].
Water Solubility DMSO: >15 mg/mLPoorly soluble in water. Water alone is insufficient for decontamination; organic solvents must be used[3].
Storage Temperature 2 - 8 °CMust be stored tightly closed in a refrigerated, dry, well-ventilated environment to prevent degradation[3].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a vital, integrated barrier system. Because Carmofur is supplied as a fine crystalline powder, aerosolization is the primary vector for unintended exposure.

  • Respiratory Protection: Use a full-face respirator or a half-mask with P3/N95 equivalent particulate filters. Causality: Carmofur dust is highly mobile; inhalation directly bypasses dermal barriers and risks systemic neurotoxicity (4)[4].

  • Hand Protection: Double-layered, chemical-resistant nitrile gloves. Causality: Provides an impermeable barrier against dermal absorption. The outer glove can be discarded immediately if contaminated, preserving the inner barrier[4].

  • Eye/Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. Causality: Prevents ocular absorption of aerosolized dust particles[4].

  • Body Protection: Flame-resistant, impervious laboratory coat with tightly cuffed sleeves.

Operational Workflow: Step-by-Step Methodology

Carmofur_Safety_Workflow Risk 1. Risk Assessment Identify H301, H361, H373 Hazards PPE 2. PPE Donning Double Nitrile, N95/P3, Goggles Risk->PPE Hood 3. Engineering Controls Transfer to Fume Hood / BSC PPE->Hood Weighing 4. Active Handling Anti-static Weighing & Solubilization Hood->Weighing Decon 5. Decontamination Solvent Wipe-down & Wash Weighing->Decon Disposal 6. Waste Disposal Seal in Hazardous Waste Container Decon->Disposal

Operational workflow for the safe laboratory handling and disposal of Carmofur.

Protocol: Safe Weighing, Solubilization, and Decontamination

This protocol is designed as a self-validating system , ensuring that the completion of one step inherently verifies the safety of the next.

  • Barrier Integrity Check (Self-Validation): Before donning, inflate your nitrile gloves slightly to check for micro-punctures. Don double gloves, tightly fitting goggles, and your respirator. Validation: Intact inflation confirms the integrity of your primary dermal barrier.

  • Engineering Control Verification: Activate the Class II Biological Safety Cabinet (BSC) or dedicated chemical fume hood. Visually verify the inward airflow indicator is functioning before opening the Carmofur container. Causality: Negative pressure prevents laboratory contamination from highly mobile dust[4].

  • Electrostatic Mitigation: Wipe the exterior of the Carmofur vial and your micro-spatula with a static-reduction wipe. Causality: Fine powders prone to static can suddenly disperse when manipulated, drastically increasing inhalation risk.

  • Weighing and Solubilization: Weigh the required mass into an anti-static weighing boat. Immediately dissolve the powder in a compatible solvent (e.g., DMSO) while still inside the hood (3)[3]. Validation: The visual disappearance of the powder into solution confirms that the aerosolization risk has been completely neutralized.

  • Decontamination: Wipe down the balance, spatulas, and hood surfaces with a DMSO-dampened lint-free cloth to capture residual particles, followed by standard soap and water. Causality: Carmofur is poorly soluble in water; using an organic solvent first ensures complete dissolution and removal of the active pharmaceutical ingredient (API).

Spill Response and Waste Disposal Plan

If primary containment fails, immediate, calculated action is required to prevent systemic exposure and environmental contamination.

Immediate Spill Response:

  • Evacuation & Isolation: If powder spills outside the fume hood, immediately evacuate personnel and secure the area to allow aerosolized dust to settle[2].

  • Containment: Responders must don full PPE, including a full-face respirator. Do not dry sweep or use compressed air, as this resuspends the toxic dust into the breathing zone[3].

  • Mechanical Recovery: Cover the spill with damp absorbent pads (using an appropriate solvent/water mix) to suppress dust, then carefully scoop the material into a sealable hazardous waste container using non-sparking tools[4].

Disposal Plan:

  • Segregation: Place all contaminated consumables (outer gloves, wipes, weighing boats, empty vials) into a designated, clearly labeled hazardous waste bin.

  • Regulatory Compliance: Do not flush Carmofur down drains or dispose of it in standard trash. It must be collected and incinerated by a licensed professional waste disposal company in strict accordance with local, state, and federal environmental regulations[1][4].

References

  • Cayman Chemical Co.
  • ChemicalBook - Carmofur MSDS / SDS
  • TCI Chemicals - Carmofur Safety Data Sheet
  • Echemi - Carmofur Safety Data Sheets

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.